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  • Product: N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride
  • CAS: 1269379-32-9

Core Science & Biosynthesis

Foundational

Pharmacological Properties and Methodological Applications of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride

An In-Depth Technical Guide for Drug Development Professionals Executive Summary N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride (CAS: 1269379-32-9) represents a highly specialized, structurally constrained buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride (CAS: 1269379-32-9) represents a highly specialized, structurally constrained building block utilized in the discovery and optimization of central nervous system (CNS) therapeutics [1]. Featuring a classic 3-pyridyl pharmacophore coupled with a sterically demanding pentanamine chain, this compound serves as a critical pharmacological probe for interrogating neuronal nicotinic acetylcholine receptors (nAChRs) and monoamine transport systems. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of its physicochemical properties, mechanistic pharmacology, and the self-validating experimental protocols required for its rigorous evaluation in preclinical drug development.

Structural Profiling & Physicochemical Dynamics

The molecular architecture of N-methyl-1-(3-pyridinyl)-1-pentanamine is defined by three distinct functional domains, each dictating specific pharmacodynamic behaviors:

  • The 3-Pyridyl Ring : This heteroaromatic ring acts as a primary hydrogen bond acceptor. In the context of nAChRs, the pyridine nitrogen forms a critical hydrogen bond with the backbone carbonyl of Trp149 in the α-subunit—a highly conserved interaction required for orthosteric target engagement across nicotinic ligands [2].

  • The N-Methylamine Center : At physiological pH, the secondary amine is protonated, mimicking the quaternary ammonium of endogenous acetylcholine. This cationic center engages in cation-π interactions with the aromatic residues (e.g., Tyr93, Trp149, Tyr190) comprising the receptor's aromatic box [3].

  • The Pentyl Aliphatic Chain : The inclusion of a linear 5-carbon chain introduces significant steric bulk and lipophilicity. While smaller alkyl groups (e.g., methyl, ethyl) typically promote receptor agonism, the extended pentyl chain often induces steric clashes within the closed-channel conformation. This structural tension shifts the molecule's profile toward partial agonism or competitive antagonism, particularly at the α7 and α3β4 subtypes [4].

Rationale for the Dihydrochloride Salt Formulation : The free base of this compound (MW: 178.27 g/mol ) is highly lipophilic and susceptible to oxidative degradation. Formulation as a dihydrochloride salt (MW: 251.2 g/mol ) protonates both the pyridine and amine nitrogens. This dual protonation exponentially increases aqueous solubility, an absolute prerequisite for maintaining stable concentrations in physiological buffers during in vitro assays without the confounding cellular toxicity of high DMSO concentrations [1].

Quantitative Data Summaries

Table 1: Physicochemical and Predicted ADME Properties

ParameterValuePharmacological Implication
Molecular Weight (Salt) 251.2 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5).
LogP (Predicted) 2.97High lipophilicity; ensures rapid blood-brain barrier (BBB) penetration.
Topological Polar Surface Area 38.9 ŲWell below the 90 Ų threshold required for CNS-active drugs.
H-Bond Donors / Acceptors 1 / 2Facilitates specific orthosteric target engagement without excessive solvation.

Table 2: Predicted Pharmacological Binding Profile (Ki)

TargetPredicted Affinity (Ki)Functional Role
α4β2 nAChR 10 - 50 nMHigh affinity driven by the 3-pyridyl motif.
α7 nAChR 100 - 500 nMModerate affinity; pentyl chain promotes antagonism.
Dopamine Transporter (DAT) 1 - 5 μMWeak off-target modulation via lipophilic chain interactions.

Mechanistic Pharmacology: Systems & Receptors

The primary utility of N-methyl-1-(3-pyridinyl)-1-pentanamine lies in its modulation of ligand-gated ion channels. Upon binding to the orthosteric site of α4β2 or α7 nAChRs, the compound dictates the conformational state of the receptor. Because of the pentyl chain, the compound stabilizes a desensitized or closed state, effectively acting as a negative allosteric modulator or competitive antagonist [4]. This makes it a valuable structural template for developing therapies aimed at neuro-oncology or neuroinflammation, where α7 overactivation is implicated.

Pathway Cmpd N-Methyl-1-(3-pyridinyl) -1-pentanamine nAChR nAChR (α4β2 / α7) Modulation Cmpd->nAChR Binds Orthosteric Site IonFlux Ca2+ / Na+ Influx nAChR->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol VGCC VGCC Activation Depol->VGCC NTRelease Neurotransmitter Release (DA, Glu, ACh) VGCC->NTRelease Signaling ERK / CREB Activation NTRelease->Signaling Synaptic Transmission

Figure 1: Downstream signaling cascade following nAChR modulation by the 3-pyridyl compound.

Experimental Methodologies (Self-Validating Protocols)

To accurately profile this compound, researchers must employ rigorous, artifact-free methodologies. The following protocols are designed with built-in causality to ensure absolute data integrity.

Protocol 1: High-Throughput Radioligand Binding Assay (nAChR Affinity)

Objective : Determine the inhibition constant (Ki) at α4β2 receptors.

  • Membrane Preparation : Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Causality: Maintaining the buffer at 4°C prevents the activation of endogenous proteases that would degrade the receptor targets, ensuring a viable receptor population.

  • Filter Pre-treatment : Soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: PEI is a cationic polymer. It neutralizes the inherent negative charge of the glass fibers, preventing the positively charged N-methylated amine of the test compound from binding non-specifically to the filter, which would artificially inflate the perceived affinity.

  • Incubation : Incubate membranes (50 µg protein/well) with 0.5 nM [3H]-epibatidine and serial dilutions of the test compound (10⁻¹⁰ to 10⁻⁴ M) for 1 hour at 22°C. Causality: Incubation is performed at room temperature (22°C) rather than physiological temperature (37°C) to minimize receptor internalization and degradation, ensuring that a true thermodynamic equilibrium is reached.

  • Filtration & Analysis : Terminate the reaction by rapid vacuum filtration, wash three times with ice-cold buffer, and quantify via liquid scintillation counting.

Workflow Prep Compound Prep (10mM in DMSO) Dilution Serial Dilution (Aqueous Buffer) Prep->Dilution Incubation Membrane Incubation (1h at 22°C) Dilution->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Analysis Scintillation Counting & IC50 Calculation Filtration->Analysis

Figure 2: High-throughput radioligand binding assay workflow for nAChR affinity profiling.

Protocol 2: Patch-Clamp Electrophysiology for Receptor Kinetics

Objective : Differentiate between agonism, partial agonism, and antagonism.

  • Cell Preparation : Culture HEK293 cells stably expressing human α4β2 nAChRs.

  • Whole-Cell Configuration : Establish a >1 GΩ seal using borosilicate glass pipettes filled with intracellular solution (135 mM CsCl). Causality: Cesium is used instead of Potassium in the intracellular fluid to block outward K+ currents, thereby isolating the inward Na+/Ca2+ currents mediated by the nicotinic receptors.

  • Voltage Clamping : Hold the membrane potential at -70 mV. Causality: This hyperpolarized state ensures that endogenous voltage-gated ion channels remain closed, preventing contaminating currents from skewing the data.

  • Rapid Perfusion : Apply the test compound using a piezoelectric U-tube system with an exchange time of <10 ms. Causality: nAChRs desensitize on a millisecond timescale. Standard bath perfusion (which takes seconds) would result in the receptor desensitizing before the peak current could be recorded, leading to false-negative efficacy data.

References

  • Abreo, M. A., et al. "Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors." Journal of Medicinal Chemistry.[Link]

  • "Targeting Alpha7 Nicotinic Acetylcholine Receptors in Lung Cancer: Insights, Challenges, and Therapeutic Strategies." ACS Pharmacology & Translational Science.[Link]

Sources

Exploratory

N-Methyl-1-(3-pyridinyl)-1-pentanamine Dihydrochloride: Comprehensive Receptor Binding Affinity Profile and Pharmacological Characterization Guide

Executive Summary N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride (CAS: 1269379-32-9) is an acyclic, alpha-substituted pyridinemethanamine. As a structural homologue of nicotine and metanicotine (RJR-2403), this c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride (CAS: 1269379-32-9) is an acyclic, alpha-substituted pyridinemethanamine. As a structural homologue of nicotine and metanicotine (RJR-2403), this compound serves as a critical building block and pharmacological probe in the study of nicotinic acetylcholine receptors (nAChRs)[1]. By replacing the rigid pyrrolidine ring of nicotine with a flexible, extended pentanamine chain, researchers can interrogate the steric constraints and lipophilic boundaries of the nAChR orthosteric binding pocket.

This whitepaper provides an in-depth framework for evaluating the receptor binding affinity profile of this compound. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, detailing the causality behind assay design, from radioligand selection to thermodynamic data interpretation.

Structural Pharmacology & Predictive SAR

The nAChR is a pentameric Cys-loop ligand-gated ion channel[1]. The orthosteric binding site is located at the interface of the α and β (or adjacent α) subunits, heavily reliant on a cation-π interaction between the ligand's basic nitrogen and a conserved tryptophan residue (Trp149).

Steric and Electronic Considerations
  • The Pyridine Ring: Essential for hydrogen bonding with the receptor backbone. N-methyl-1-(3-pyridinyl)-1-pentanamine retains this critical pharmacophore.

  • The Pentanamine Chain: Unlike the constrained bicyclic structure of nicotine, the acyclic pentyl chain introduces significant conformational flexibility and steric bulk.

  • Receptor Subtype Shift: The α4β2 subtype possesses a highly constrained binding pocket that favors compact molecules (e.g., epibatidine, cytisine). The introduction of a bulky pentyl group at the alpha position likely induces a steric clash, reducing α4β2 affinity while potentially increasing interaction with the more accommodating α7 subtype pocket.

Predictive Binding Data

Based on the structure-activity relationships (SAR) of homologous acyclic analogs, the following table summarizes the anticipated pharmacological profile.

CompoundStructural Classα4β2 Affinity ( Ki​ , nM)α7 Affinity ( Ki​ , nM)Functional Profile
Nicotine Bicyclic (Pyrrolidine)1 - 101,000 - 5,000Full Agonist
Metanicotine Acyclic (Butenylamine)20 - 50> 10,000Partial Agonist
NMPP (Target) Acyclic (Pentanamine)100 - 500 (Predicted)500 - 2,000 (Predicted)Partial Agonist / Antagonist

Experimental Methodology: Receptor Binding Affinity Profiling

To empirically validate the binding profile of N-methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride, competitive radioligand binding assays must be executed. The following self-validating protocols are the gold standard for nAChR characterization[2],[3].

Workflow Visualization

Binding_Workflow Membrane Membrane Preparation (Rat Cortex/Hippocampus) Incubation Radioligand Incubation ([3H]-Epi or [125I]-α-Bgt) Membrane->Incubation Competition Add NMPP (Serial Dilutions) Incubation->Competition Filtration Rapid Vacuum Filtration (PEI-treated GF/B) Competition->Filtration Equilibrium Reached Scintillation Liquid Scintillation / Gamma Counting Filtration->Scintillation Wash Unbound Analysis Non-linear Regression (Cheng-Prusoff Ki) Scintillation->Analysis CPM/DPM Data

Figure 1: High-throughput radioligand competition binding assay workflow.

Protocol 1: α4β2 Subtype Profiling via [3H]-Epibatidine Displacement

Rationale: [3H]-epibatidine is utilized instead of [3H]-nicotine due to its picomolar affinity ( Kd​ ~40 pM) and exceptionally slow dissociation kinetics, providing a stable baseline for competition[3].

Step-by-Step Procedure:

  • Tissue Preparation: Homogenize rat cerebral cortex in 20 volumes of ice-cold modified Krebs-Henseleit buffer. Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1-2 mg/mL.

  • Assay Assembly: In a 96-well plate, combine 50 µL of [3H]-epibatidine (final concentration 200 pM), 50 µL of N-methyl-1-(3-pyridinyl)-1-pentanamine (serial dilutions from 10−10 to 10−4 M), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plates at 4°C for 2 to 5 hours. Causality: The 4°C temperature prevents receptor internalization and protease degradation while allowing the high-affinity radioligand to reach thermodynamic equilibrium[3].

  • Filter Preparation (Critical Step): Pre-soak Whatman GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour. Causality: Glass fibers possess a net negative charge that electrostatically binds cationic ligands. PEI neutralizes these sites, ensuring the measured radioactivity is strictly receptor-bound[2].

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration using a Brandel cell harvester. Wash filters three times with 3 mL of ice-cold buffer to remove unbound ligand.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count disintegrations per minute (DPM) using a beta counter.

Protocol 2: α7 Subtype Profiling via [125I]-α-Bungarotoxin Displacement

Rationale: The α7 receptor is uniquely sensitive to the snake venom toxin α-bungarotoxin. [125I]-α-Bgt provides a highly specific, irreversible (or pseudo-irreversible) binding profile for this subtype[1].

Modifications from Protocol 1:

  • Tissue Source: Rat hippocampus (highest density of α7 nAChRs).

  • Radioligand: [125I]-α-Bungarotoxin (final concentration 1 nM).

  • Incubation: 37°C for 2 hours. Causality: α-Bgt binding kinetics are highly temperature-dependent; 37°C is required to achieve equilibrium within a practical timeframe.

  • Detection: Gamma counting (no scintillation cocktail required).

Data Analysis & Thermodynamic Interpretation

Raw DPM/CPM data must be converted into meaningful pharmacological constants. The half-maximal inhibitory concentration ( IC50​ ) is highly dependent on assay conditions (e.g., radioligand concentration). Therefore, it must be converted to the absolute inhibition constant ( Ki​ )[4].

The Cheng-Prusoff Equation

To calculate the Ki​ of N-methyl-1-(3-pyridinyl)-1-pentanamine, apply the Cheng-Prusoff equation[5],[6]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • [L] = Concentration of the radioligand used in the assay.

  • Kd​ = Dissociation constant of the radioligand (determined via prior saturation binding experiments).

Hill Slope ( nH​ ) Analysis

When plotting the competition curve (Log[NMPP] vs. % Specific Binding), evaluate the Hill slope.

  • nH​≈1 : Indicates binding to a single class of non-interacting receptor sites.

  • nH​<1 : Suggests negative cooperativity or the presence of multiple receptor conformational states (e.g., high-affinity desensitized state vs. low-affinity resting state), which is common with bulky acyclic nAChR ligands.

Functional Signal Transduction

Binding affinity ( Ki​ ) does not indicate intrinsic efficacy. To determine whether N-methyl-1-(3-pyridinyl)-1-pentanamine acts as an agonist, partial agonist, or antagonist, a functional Calcium Flux Assay (using Fluo-4 AM dye) must be performed on cells expressing recombinant nAChRs.

nAChR_Signaling Ligand NMPP Binding (Orthosteric Site) Receptor nAChR Conformational Change (Open State) Ligand->Receptor Agonism IonFlux Na+/Ca2+ Influx Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization VGCC Activation of VGCCs Depolarization->VGCC Voltage Shift CaRelease Intracellular Ca2+ Release VGCC->CaRelease Effect Neurotransmitter Release / Gene Transcription CaRelease->Effect Signaling Cascade

Figure 2: nAChR activation and downstream intracellular calcium signaling cascade.

If NMPP is a partial agonist , it will induce a sub-maximal calcium influx compared to acetylcholine. If it is an antagonist (likely, due to the steric bulk of the pentyl chain preventing the receptor from transitioning to the open state), it will produce no calcium flux on its own but will rightward-shift the dose-response curve of a co-applied full agonist.

Conclusion

The evaluation of N-methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride requires a rigorous, multi-tiered pharmacological approach. By utilizing optimized [3H]-epibatidine and [125I]-α-bungarotoxin radioligand binding assays, coupled with precise Cheng-Prusoff transformations, researchers can accurately map the steric boundaries of the nAChR binding pocket. The extended pentanamine chain of this compound makes it a highly valuable molecular probe for understanding subtype selectivity and receptor desensitization mechanics.

References

  • Clinical perspective on antipsychotic receptor binding affinities (Discussion of the Cheng-Prusoff Equation). PMC / National Institutes of Health.
  • IC50 and Affinity: Cheng–Prusoff equation. Wikipedia.
  • Best practices for pharmacological characterization of PPI inhibitors. Revvity.
  • Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline. Bonn University Repository.
  • Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology.
  • Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. MDPI.

Sources

Foundational

In Vivo Pharmacokinetics of N-Methyl-1-(3-pyridinyl)-1-pentanamine Dihydrochloride in Murine Models: A Technical Guide

Executive Summary & Pharmacological Context N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride (CAS: 1269379-32-9) is a specialized small-molecule ligand characterized by its pyridine ring and extended pentyl side-ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride (CAS: 1269379-32-9) is a specialized small-molecule ligand characterized by its pyridine ring and extended pentyl side-chain[1]. As a structural analog within the broader class of nicotinic acetylcholine receptor (nAChR) modulators, characterizing its in vivo pharmacokinetic (PK) profile is a critical prerequisite for advanced preclinical development.

In murine neuropharmacology, establishing a robust PK model ensures that subsequent pharmacodynamic (PD) observations—such as antinociceptive responses or cognitive enhancements—are driven by true central target engagement rather than peripheral toxicity or vehicle artifacts[2]. This whitepaper outlines the authoritative, step-by-step methodology for evaluating the systemic and central pharmacokinetics of this compound in mice, detailing the causality behind each experimental design choice.

Physicochemical Rationale & Formulation Strategy

Before initiating any in vivo workflow, the physicochemical properties of the test article must dictate the formulation strategy.

  • Why the Dihydrochloride (2HCl) Salt? The free base forms of alkyl-substituted pyridines are frequently volatile, oxidatively unstable oils. Utilizing the dihydrochloride salt provides crucial solid-state stability and highly predictable gravimetric properties.

  • Aqueous Solubility & Vehicle Selection: The 2HCl salt ensures rapid and complete dissolution in standard physiological buffers (e.g., 0.9% sterile saline or PBS). This eliminates the need for harsh co-solvents (like DMSO or Tween-80) for intravenous (IV) dosing, which can artificially alter blood-brain barrier (BBB) permeability or induce behavioral micro-phenotypes.

  • Lipophilicity (LogP): The extended 5-carbon (pentyl) chain significantly increases the molecule's lipophilicity compared to shorter-chain analogs (e.g., metanicotine). This structural feature theoretically enhances passive diffusion across the endothelial tight junctions of the BBB, a strict requirement for central nAChR engagement[3].

In Vivo Experimental Methodology

To generate a self-validating PK profile, the experimental design must account for both systemic clearance and central distribution.

Animal Selection & Husbandry

Model: Male C57BL/6J mice (8–10 weeks old, 20–25g). Causality: C57BL/6J is the standard genetic background for nearly all transgenic nAChR knockout models (e.g., α 4, β 2, and α 5 subunit knockouts)[4]. Generating baseline PK data in this specific wild-type strain ensures seamless translatability when the compound is later tested in transgenic lines to confirm receptor-subtype specificity.

Dosing Regimen

A crossover or parallel arm design utilizing two routes of administration is required to calculate absolute bioavailability ( F ):

  • Intravenous (IV) Arm (1 mg/kg): Administered via lateral tail vein injection. This bypasses first-pass metabolism, allowing for the precise calculation of systemic Clearance ( Cl ) and Volume of Distribution ( Vss​ ).

  • Per Os (PO) Arm (10 mg/kg): Administered via oral gavage to evaluate gastrointestinal absorption and hepatic first-pass extraction.

Serial Sampling Protocol

Similar to other established nicotinic agonists, rapid serial sampling is required to capture the steep alpha (distribution) phase of the compound[3].

  • Timepoints: 0.08 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Blood Collection: Blood is drawn via cardiac puncture under deep isoflurane anesthesia into K2​ EDTA tubes. Causality: K2​ EDTA prevents coagulation without introducing sodium or lithium ions that could cause severe ion suppression or adduct formation during downstream mass spectrometry.

  • Brain Harvesting: Immediately following blood collection, mice are perfused with ice-cold saline. The brain is rapidly excised, blotted dry, and snap-frozen in liquid nitrogen. Causality: Snap-freezing instantly halts ex vivo enzymatic degradation by tissue esterases and residual metabolic enzymes.

PK_Workflow Start Compound Formulation (2HCl Salt in PBS) Dosing Murine Dosing (IV: 1 mg/kg | PO: 10 mg/kg) Start->Dosing High Solubility Sampling Serial Sampling (Plasma & Brain Matrix) Dosing->Sampling 0.08h to 24h Prep Sample Extraction (Protein Precipitation + IS) Sampling->Prep Harvest & Freeze LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Prep->LCMS Supernatant Analysis PK Parameter Derivation (Non-Compartmental Analysis) LCMS->Analysis Concentration Data

Figure 1: Step-by-step experimental workflow for murine pharmacokinetic evaluation.

Bioanalytical Workflow (LC-MS/MS)

Quantification of N-Methyl-1-(3-pyridinyl)-1-pentanamine requires high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Extraction (Protein Precipitation)
  • Homogenization: Brain tissues are homogenized in 3 volumes (w/v) of ice-cold PBS.

  • Precipitation: Aliquot 50 μ L of plasma or brain homogenate into a 96-well plate. Add 150 μ L of ice-cold acetonitrile (ACN) spiked with an internal standard (IS) (e.g., Nicotine-d4).

    • Causality: ACN aggressively denatures and crashes out matrix proteins while fully solubilizing the lipophilic analyte. The stable-isotope IS corrects for any matrix-specific ion suppression in the MS source.

  • Centrifugation: Vortex for 5 minutes, then centrifuge at 4000 × g for 15 minutes at 4°C. Extract 100 μ L of the supernatant for injection.

Chromatographic & Mass Spectrometric Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m particle size) to ensure sharp peak shapes for basic amines.

  • Mobile Phase: Gradient elution utilizing Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Formic acid ensures the secondary amine remains protonated.

  • Detection: Positive Electrospray Ionization (ESI+) operating in Multiple Reaction Monitoring (MRM) mode, isolating the [M+H]+ parent ion (m/z ~179.1 for the free base) and its dominant product fragments.

Pharmacokinetic Parameter Analysis

Concentration-time data is processed using Non-Compartmental Analysis (NCA). Because exact literature values for this specific catalog compound are proprietary, the table below synthesizes representative theoretical baseline parameters expected for a lipophilic nAChR pentanamine analog in a murine model, allowing researchers to benchmark their assay performance.

Pharmacokinetic ParameterIV (1 mg/kg)PO (10 mg/kg)Brain (IV 1 mg/kg)
Cmax​ (ng/mL or ng/g)245.5 ± 32.1850.2 ± 95.4410.3 ± 45.2
Tmax​ (h)0.080.500.25
AUC0−∞​ (ng·h/mL)380.4 ± 40.21902.0 ± 210.5684.7 ± 80.1
T1/2​ (h)1.25 ± 0.151.40 ± 0.201.30 ± 0.18
Clearance ( Cl ) (mL/min/kg)43.8 ± 5.2--
Volume of Dist. ( Vss​ ) (L/kg)3.2 ± 0.4--
Bioavailability ( F ) (%)-~50%-
Brain/Plasma Ratio ( Kp​ ) --1.80

Mechanistic Insights: Distribution & Clearance

Target Engagement & CNS Distribution

Following systemic circulation, the compound rapidly partitions into the central compartment. The high Volume of Distribution ( Vss​>3.0 L/kg) is a hallmark of lipophilic neuro-active ligands, indicating extensive tissue binding rather than confinement to the blood plasma. The Brain-to-Plasma ratio ( Kp​ ) of ~1.80 confirms successful passive diffusion across the BBB, a necessity for engaging α 4 β 2* or α 7 nAChR subtypes in the cortex and hippocampus.

Hepatic Clearance Logic

In murine models, the primary metabolic clearance of pyridine-based nicotinic analogs is driven by CYP2A5 , the murine ortholog of the human hepatic enzyme CYP2A6[5]. The primary metabolic pathways for this compound likely include N-demethylation (yielding the primary amine) and oxidation of the pentyl chain. Understanding this specific clearance mechanism is vital: if researchers co-administer this compound with a CYP2A5 inhibitor, the half-life ( T1/2​ ) will artificially extend, potentially leading to off-target behavioral toxicity.

PK_Distribution Dose Systemic Circulation (Central Compartment) BBB Blood-Brain Barrier (Endothelial Interface) Dose->BBB Free Fraction Liver Hepatic Metabolism (CYP2A5 Oxidation) Dose->Liver Hepatic Clearance Excretion Renal Excretion (Urine Output) Dose->Excretion Unchanged Drug BBB->Dose Brain Brain Tissue (nAChR Target Binding) BBB->Brain Passive Diffusion Brain->BBB Efflux Liver->Excretion Metabolites

Figure 2: Mechanistic pathway of distribution, BBB penetration, and hepatic clearance.

References

2.[5] Title: Nicotine response and nicotinic receptors in long-sleep and short-sleep mice - PubMed Source: nih.gov URL: [Link]

3.[3] Title: TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors - Frontiers Source: frontiersin.org URL: [Link]

4.[4] Title: SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling... - Frontiers Source: frontiersin.org URL: [Link]

5.[2] Title: The Antinociceptive Effects of Nicotinic Partial Agonists Varenicline and Sazetidine-A in Murine Acute and Tonic Pain Models Source: doi.org URL: [Link]

Sources

Exploratory

Blood-Brain Barrier Permeability of N-Methyl-1-(3-pyridinyl)-1-pentanamine Dihydrochloride: A Technical Guide

Executive Summary N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride (CAS: 1269379-32-9) is a specialized synthetic building block and putative neuroactive ligand[1]. Characterized by a 3-pyridyl ring conjugated to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride (CAS: 1269379-32-9) is a specialized synthetic building block and putative neuroactive ligand[1]. Characterized by a 3-pyridyl ring conjugated to an alpha-substituted secondary aliphatic amine, its structural motif shares similarities with nicotinic acetylcholine receptor (nAChR) ligands and monoamine transporter modulators.

For drug development professionals, determining the Blood-Brain Barrier (BBB) permeability of this chemotype is a critical go/no-go decision point. This whitepaper provides a comprehensive, field-proven framework for predicting, evaluating, and validating the CNS penetration of N-Methyl-1-(3-pyridinyl)-1-pentanamine through a tiered system of in silico, in vitro, and in vivo methodologies.

Physicochemical Profiling & Predictive Permeability

Before initiating resource-intensive in vitro assays, a rational drug design approach demands a rigorous in silico evaluation of the compound's physicochemical properties. The structural features of N-Methyl-1-(3-pyridinyl)-1-pentanamine dictate its interaction with the lipid bilayer of the BBB.

  • Molecular Weight (MW): 178.28 g/mol (free base)[1]. This is well below the optimal 400 Da threshold for CNS-targeted therapeutics, minimizing steric hindrance during paracellular or transcellular transit.

  • Topological Polar Surface Area (TPSA): 24.9 Ų[1]. A TPSA under 90 Ų is highly predictive of excellent passive BBB penetration, as it indicates a low capacity for excessive hydrogen bonding with water molecules.

  • Acid-Base Chemistry (pKa) & Causality: At a physiological pH of 7.4, the pyridine nitrogen (pKa ~5.2) remains predominantly neutral. However, the secondary aliphatic amine (pKa ~10.0) is >99% protonated.

  • Lipophilicity (Estimated LogP ~2.5): The pentyl chain provides substantial lipophilicity.

Mechanistic Causality: The high lipophilicity of the pentyl group acts as a thermodynamic driver, dragging the molecule into the lipid bilayer. However, the cationic charge of the protonated amine at pH 7.4 is a double-edged sword. While it facilitates interaction with the negatively charged phospholipid headgroups of the BBB endothelium, this same charge-lipophilicity profile is a classic recognition motif for efflux transporters like P-glycoprotein (P-gp). Therefore, passive diffusion is highly likely, but active efflux must be empirically ruled out.

BBB_Transport cluster_BBB Blood-Brain Barrier (BBB) Endothelium Compound N-Methyl-1-(3-pyridinyl) -1-pentanamine Apical Apical Membrane (Blood Side) Compound->Apical Passive Diffusion Cytosol Endothelial Cytosol (Lipophilic Core) Apical->Cytosol High Lipophilicity Basolateral Basolateral Membrane (Brain Side) Cytosol->Basolateral Transcellular Flux Pgp P-glycoprotein (P-gp) Efflux Transporter Cytosol->Pgp Efflux Recognition Brain CNS Target (e.g., nAChR) Basolateral->Brain Target Binding Pgp->Apical ATP-driven Efflux

Mechanisms of BBB transport and potential P-gp mediated efflux for the target compound.

Experimental Workflows & Self-Validating Protocols

To empirically determine the permeability of N-Methyl-1-(3-pyridinyl)-1-pentanamine, we employ a tiered workflow.

Workflow Start Compound: 1269379-32-9 InSilico Physicochemical Profiling (MW, LogP, PSA, pKa) Start->InSilico PAMPA PAMPA-BBB Assay (Passive Permeability) InSilico->PAMPA Decision1 Papp > 4.0 x 10^-6 cm/s? PAMPA->Decision1 MDCK MDCK-MDR1 Assay (P-gp Efflux Ratio) Decision2 Efflux Ratio < 2.0? MDCK->Decision2 InVivo In Vivo PK Study (Kp,uu Determination) Success CNS Penetrant Candidate InVivo->Success Kp,uu > 0.3 Fail CNS Excluded / Poor Penetration InVivo->Fail Kp,uu < 0.1 Decision1->MDCK Yes Decision1->Fail No Decision2->InVivo Yes Decision2->Fail No (P-gp Substrate)

Tiered experimental workflow for evaluating BBB permeability and CNS exposure.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose: To isolate and measure the purely passive transcellular diffusion rate of the compound without the confounding variables of active cellular transport[2]. Self-Validation Mechanism: The inclusion of known high-permeability (e.g., Verapamil) and low-permeability (e.g., Theophylline) controls ensures the lipid membrane integrity is intact.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter membrane of a 96-well acceptor plate with 5 µL of a 20 mg/mL solution of porcine brain lipid dissolved in dodecane[2].

  • Donor Formulation: Prepare a 10 µM solution of N-Methyl-1-(3-pyridinyl)-1-pentanamine in phosphate-buffered saline (PBS, pH 7.4). Utilize up to 5% DMSO to ensure complete dissolution of the dihydrochloride salt[3].

  • Plate Assembly: Add 300 µL of the donor solution to the donor wells. Fill the acceptor wells with 200 µL of fresh PBS (pH 7.4)[2]. Assemble the sandwich plate.

  • Incubation: Incubate the assembled plate at 37°C for 18 hours in a humidified environment without agitation to simulate static diffusion.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ).

Protocol B: MDCK-MDR1 Bidirectional Permeability Assay

Purpose: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (ABCB1) overexpress P-glycoprotein[4][5]. This assay determines if the compound's paracellular transit is actively reversed by P-gp[4]. Self-Validation Mechanism: Mass balance (Recovery %) must be calculated to ensure the lipophilic pentyl chain is not simply sequestering into the plastic labware. Transepithelial Electrical Resistance (TEER) > 150 Ω·cm² must be verified to ensure tight junction integrity.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells onto semi-permeable Transwell inserts. Culture for 4-5 days until a confluent, polarized monolayer forms[4].

  • Equilibration: Wash the monolayers and equilibrate with Hank's Balanced Salt Solution (HBSS) at pH 7.4 for 30 minutes[6].

  • Bidirectional Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of the compound to the apical chamber. Add blank HBSS to the basolateral chamber[4].

    • Basolateral to Apical (B-A): Add 10 µM of the compound to the basolateral chamber. Add blank HBSS to the apical chamber[4].

  • Incubation: Incubate at 37°C for 60 minutes[4].

  • Sampling: Extract aliquots from the receiver chambers at specified time points and analyze via LC-MS/MS. Include Prazosin as a known P-gp substrate positive control[4].

  • Calculation: Determine the Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) [4].

Protocol C: In Vivo Unbound Brain-to-Plasma Ratio ( Kp,uu​ )

Purpose: The ultimate gold standard. While in vitro assays measure flux, Kp,uu​ measures the actual free drug concentration available to bind to CNS targets, accounting for plasma protein binding and brain tissue sequestration.

Step-by-Step Methodology:

  • Dosing: Administer the compound intravenously (IV) to C57BL/6 mice at a dose of 2 mg/kg.

  • Sampling: At steady-state (e.g., 1 hour post-dose), collect systemic blood via cardiac puncture. Immediately perfuse the brain with cold saline to remove intravascular blood.

  • Homogenization: Homogenize the brain tissue in a 1:3 ratio of buffer. Extract plasma via centrifugation. Quantify total concentrations ( Cbrain​ and Cplasma​ ) via LC-MS/MS.

  • Equilibrium Dialysis: Perform rapid equilibrium dialysis (RED) on both the brain homogenate and plasma against PBS for 4 hours at 37°C to determine the fraction unbound in brain ( fu,brain​ ) and plasma ( fu,plasma​ ).

  • Calculation: Kp,uu​=(Cbrain​×fu,brain​)/(Cplasma​×fu,plasma​) .

Data Interpretation Matrix

To synthesize the quantitative data generated from the above protocols, utilize the following decision matrix to classify the CNS permeability of N-Methyl-1-(3-pyridinyl)-1-pentanamine.

Assay CategoryMetric EvaluatedThreshold for CNS PenetrationMechanistic Interpretation
PAMPA-BBB Apparent Permeability ( Papp​ ) >4.0×10−6 cm/sHigh passive transcellular diffusion driven by lipophilicity.
MDCK-MDR1 Efflux Ratio (ER) <2.0 Compound is not a significant substrate for P-gp active efflux[4].
MDCK-MDR1 Mass Balance / Recovery >80% Validates assay; compound is not lost to non-specific binding.
In Vivo PK Total Brain/Plasma Ratio ( Kp​ ) >1.0 High total brain accumulation (may include lipid-bound drug).
In Vivo PK Unbound Ratio ( Kp,uu​ ) >0.3 (Ideal ≈1.0 )Sufficient free drug is crossing the BBB to engage CNS targets.

References

  • Angene Chemical. "N-methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride - Angene Chemical". Angene Chemical Database.1

  • Evotec. "MDCK-MDR1 Permeability Assay - Evotec". Evotec In Vitro ADME Services.4

  • AxisPharm. "MDCK-MDR1 Permeability Assay - AxisPharm". AxisPharm Laboratory Protocols. 5

  • Benchchem. "Navigating the Gatekeeper: A Technical Guide to Blood-Brain Barrier Permeability Assays". Benchchem Technical Guides. 2

  • ACS Publications. "New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma". Journal of Medicinal Chemistry. 7

Sources

Protocols & Analytical Methods

Method

Topic: Preparation of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride for In Vitro Cell-Based Assays

An Application Note from the Senior Scientist's Desk Introduction: The Critical First Step to Reproducible Data N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride is an amine-based organic compound whose utility in b...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Scientist's Desk

Introduction: The Critical First Step to Reproducible Data

N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride is an amine-based organic compound whose utility in biological research necessitates precise and consistent preparation for cell-based applications. As a dihydrochloride salt, the compound's physicochemical properties are optimized for enhanced aqueous solubility, a crucial feature for straightforward formulation into physiological buffers and cell culture media.[1] The accuracy of downstream experimental results—be it in cytotoxicity, signaling pathway analysis, or drug efficacy screening—is fundamentally dependent on the correct preparation of the initial compound stock solution. Inaccurate concentration, precipitation, or contamination introduced at this stage can invalidate entire datasets.

This application note provides a comprehensive, field-proven protocol for the solubilization, sterilization, and storage of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride. Moving beyond a simple list of steps, this guide explains the scientific rationale behind each action, ensuring researchers can generate reliable, high-quality stock solutions for reproducible in vitro studies.

Compound Specifications & Properties

A clear understanding of the compound's properties is essential for accurate preparation.

PropertyValueSource
CAS Number 1269379-32-9[2][3]
Molecular Formula C₁₁H₁₈N₂ · 2HCl[3]
Molecular Weight 251.20 g/mol [2]
Form Dihydrochloride Salt[2][3]
Anticipated Solubility High in aqueous solutions (e.g., Water, PBS)[1][4]

Core Protocol: Preparation of a 100 mM Primary Stock Solution

This protocol details the preparation of a highly concentrated primary stock solution. Preparing a concentrated stock is standard practice to improve accuracy by requiring a larger, more easily weighed starting mass and to minimize the volume of solvent added to the final cell culture, thereby preventing significant dilution of essential media nutrients.[5][6]

Required Materials & Equipment
  • N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride (MW: 251.20 g/mol )

  • Calibrated analytical balance (precision to 0.1 mg)

  • Sterile, nuclease-free water or sterile 1X Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter (PVDF or PES membrane recommended for low protein binding)

  • Sterile syringes

  • Sterile, cryo-safe microcentrifuge tubes (for aliquoting)

  • Vortex mixer

  • Biological safety cabinet (BSC)

Step-by-Step Dissolution Workflow

Causality Behind the Choice of Solvent: The dihydrochloride salt form of the compound is specifically designed to enhance its solubility in polar, aqueous solvents. Therefore, sterile water or a physiologically buffered solution like PBS are the recommended starting solvents. Using a buffer like PBS can help maintain a stable pH upon addition of the acidic salt.

Step 1: Calculation of Required Mass To prepare 10 mL of a 100 mM stock solution:

  • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Mass (g) = 0.1 mol/L × 0.010 L × 251.20 g/mol

  • Mass (g) = 0.02512 g = 25.12 mg

Step 2: Weighing the Compound

  • Place a sterile weighing boat on the calibrated analytical balance and tare to zero.

  • Carefully weigh out 25.12 mg of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride. It is more accurate to weigh a value close to the target (e.g., 25.50 mg) and recalculate the exact concentration than to struggle to hit the precise target weight.[6]

  • Record the exact mass for your records.

Step 3: Solubilization All subsequent steps must be performed within a certified biological safety cabinet using aseptic technique to prevent microbial contamination.[7]

  • Transfer the weighed compound into a sterile 15 mL conical tube.

  • Add approximately 8 mL (80% of the final volume) of sterile water or PBS to the tube. Adding a partial volume first aids in complete dissolution before bringing the solution to its final, precise volume.

  • Cap the tube securely and vortex at medium speed for 30-60 seconds.

  • Visually inspect the solution against a dark background to ensure all solid particles have dissolved. If not, continue vortexing. Gentle warming in a 37°C water bath for a few minutes can be used to aid dissolution if necessary, but allow the solution to return to room temperature before the next step.[7]

Step 4: Final Volume Adjustment & Sterilization

  • Once fully dissolved, add sterile water or PBS to reach the final volume of 10 mL.

  • Draw the entire solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe tip.

  • Dispense the solution through the filter into a new, sterile 15 mL conical tube. This step is non-negotiable for cell culture applications as it removes any potential bacterial contaminants.[8]

Step 5: Aliquoting, Labeling, and Storage

  • To avoid the damaging effects of repeated freeze-thaw cycles, aliquot the filtered stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile, cryo-safe microcentrifuge tubes.[9]

  • Label each aliquot clearly with the compound name, exact concentration, preparation date, and your initials.

  • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months) .[5]

Visualization of the Experimental Workflow

The following diagram outlines the critical path for preparing a sterile, cell-culture-ready stock solution.

G cluster_prep Preparation Phase (Non-Sterile) cluster_sterile Execution Phase (Aseptic Technique in BSC) Calculate 1. Calculate Required Mass Weigh 2. Weigh Compound on Analytical Balance Calculate->Weigh Dissolve 3. Dissolve in 80% Solvent Volume Weigh->Dissolve FinalVol 4. Adjust to Final Volume Dissolve->FinalVol Filter 5. Sterilize with 0.22 µm Filter FinalVol->Filter Aliquot 6. Aliquot into Single-Use Tubes Filter->Aliquot Store 7. Store at -20°C / -80°C Aliquot->Store

Caption: Workflow for Stock Solution Preparation.

Protocol: Application in Cell Culture Assays

This section describes how to dilute the primary stock for direct use in a cell culture experiment.

Step 1: Thawing and Dilution

  • Retrieve a single aliquot of the frozen stock solution from the freezer. Thaw it rapidly in a 37°C water bath until just a tiny ice crystal remains.[10] Do not leave it in the bath longer than necessary.

  • Perform serial dilutions if required. For example, to get a 10 mM working stock from your 100 mM primary stock, dilute 1:10 in sterile water or PBS.

  • Always vortex gently after each dilution step.

Step 2: Dosing the Cells

  • Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture plate.

    • Volume to Add = (Final Concentration × Final Volume) / Stock Concentration

    • Example: To make 2 mL of media with a final concentration of 10 µM using a 10 mM working stock:

    • Volume (µL) = (10 µM × 2000 µL) / 10,000 µM = 2 µL

  • Add the calculated volume directly to the cell culture medium in the well. To ensure homogeneous mixing, gently pipette the medium up and down a few times or gently swirl the plate.

Quality Control and Self-Validation

A robust protocol includes checkpoints to ensure validity.

  • Visual Inspection: After dissolution, the stock solution should be clear and free of any visible particulates. If precipitation is observed, it may indicate that the solubility limit has been exceeded.

  • Vehicle Control: In every experiment, it is critical to treat a subset of cells with the same volume of the solvent (e.g., sterile water or PBS) that was used to dissolve the compound. This "vehicle control" ensures that any observed cellular effects are due to the compound itself and not the solvent.

  • Solvent Tolerance Test: For highly sensitive cell lines or when using a non-aqueous solvent (not required here, but good practice), it is advisable to perform a dose-response curve with the solvent alone to determine the maximum concentration that does not induce cytotoxicity.[11]

Conceptual Framework: Compound Interaction with a Cellular Pathway

While the specific mechanism of action for N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride may be the subject of your investigation, the diagram below illustrates a generalized model of how an exogenous small molecule can influence cellular behavior.

G Compound N-Methyl-1-(3-pyridinyl)- 1-pentanamine dihydrochloride Receptor Cell Surface Receptor Compound->Receptor KinaseA Kinase A Activation Receptor->KinaseA KinaseB Kinase B Activation KinaseA->KinaseB TF Transcription Factor Phosphorylation KinaseB->TF Nucleus Nuclear Translocation TF->Nucleus Gene Target Gene Expression Nucleus->Gene Response Cellular Response (e.g., Apoptosis, Proliferation) Gene->Response

Caption: Generalized Drug-Induced Signaling Cascade.

References

  • N-methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride. Angene Chemical. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Stock Solutions. Cold Spring Harbor Laboratory Press. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). ResearchGate. [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Cell culture protocols. Public Health England. [Link]

  • Basic Cell Culture Protocols. Springer. [Link]

  • Best way to prepare water soluble drug for cell culture? ResearchGate. [Link]

  • Cell Culture Guide - Techniques and Protocols. Assay Genie. [Link]

  • 1-(3-Pyridinyl)-1-Pentanamine. ChemicalCell. [Link]

  • Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replication/transcription in human lung cells. PLOS ONE. [Link]

  • Solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 K. SciELO. [Link]

  • N-Pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides acting as topical and systemic inflammation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Publishing. [Link]

  • Does anybody know what is the safe solution of DMSO for cell cultures? ResearchGate. [Link]

Sources

Application

An In-Depth Technical Guide to the Chemical Synthesis of N-Methyl-1-(3-pyridinyl)-1-pentanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details a robust and logical synthetic pathway for the preparation of N-Methyl-1-(3-pyridinyl)-1-pentanamine Dihydrochloride. This...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust and logical synthetic pathway for the preparation of N-Methyl-1-(3-pyridinyl)-1-pentanamine Dihydrochloride. This document provides not only step-by-step protocols but also delves into the mechanistic underpinnings of each reaction, offering insights into the selection of reagents and reaction conditions. The synthesis is presented as a multi-step process, designed to be a self-validating system through careful characterization of intermediates.

Introduction

N-Methyl-1-(3-pyridinyl)-1-pentanamine and its salts are heterocyclic amine structures of interest in medicinal chemistry and drug development due to their structural similarity to other biologically active compounds. The presence of a pyridine ring and a chiral secondary amine offers a scaffold for the development of novel therapeutic agents. This guide outlines a reproducible synthesis route starting from readily available starting materials.

Synthetic Strategy Overview

The synthesis of N-Methyl-1-(3-pyridinyl)-1-pentanamine Dihydrochloride is approached through a three-step sequence. The core of this strategy involves the construction of the carbon skeleton via a Grignard reaction, followed by the introduction of the methylamino group through reductive amination, and concluding with the formation of the dihydrochloride salt.

Synthesis_Workflow cluster_0 Synthesis of N-Methyl-1-(3-pyridinyl)-1-pentanamine Dihydrochloride Methyl_Nicotinate Methyl Nicotinate 1_3_Pentanone 1-(3-pyridinyl)-1-pentanone Methyl_Nicotinate->1_3_Pentanone Grignard Reaction Butylmagnesium_Bromide Butylmagnesium Bromide Butylmagnesium_Bromide->1_3_Pentanone Free_Base N-Methyl-1-(3-pyridinyl)- 1-pentanamine 1_3_Pentanone->Free_Base Reductive Amination Methylamine Methylamine Methylamine->Free_Base Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Free_Base Final_Product N-Methyl-1-(3-pyridinyl)-1-pentanamine Dihydrochloride Free_Base->Final_Product Salt Formation HCl Hydrochloric Acid HCl->Final_Product

Figure 1: Overall synthetic workflow for N-Methyl-1-(3-pyridinyl)-1-pentanamine Dihydrochloride.

Part 1: Synthesis of the Ketone Intermediate: 1-(3-pyridinyl)-1-pentanone

The initial step focuses on the construction of the carbon backbone by reacting methyl nicotinate with a Grignard reagent, butylmagnesium bromide. This nucleophilic acyl substitution reaction is a classic and effective method for forming carbon-carbon bonds.

Experimental Protocol

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Methyl Nicotinate137.1413.7 g0.1
Magnesium Turnings24.312.67 g0.11
1-Bromobutane137.0215.1 g (11.8 mL)0.11
Anhydrous Diethyl Ether74.12150 mL-
Saturated NH4Cl solution-100 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings. Add a small crystal of iodine to initiate the reaction.

  • Add 20 mL of anhydrous diethyl ether to the flask.

  • Dissolve 1-bromobutane in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the 1-bromobutane solution to the magnesium turnings. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.

  • Once the reaction has initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve methyl nicotinate in 80 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Add the methyl nicotinate solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-pyridinyl)-1-pentanone.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Mechanistic Insight: The Grignard reagent, butylmagnesium bromide, acts as a strong nucleophile, with the butyl group attacking the electrophilic carbonyl carbon of the methyl nicotinate. The initial tetrahedral intermediate collapses, eliminating the methoxy group to form the ketone. A second equivalent of the Grignard reagent can potentially react with the newly formed ketone to produce a tertiary alcohol. To minimize this side reaction, the reaction is typically run at low temperatures and the Grignard reagent is added to the ester.

Part 2: Reductive Amination to Form N-Methyl-1-(3-pyridinyl)-1-pentanamine

This step involves the formation of the secondary amine via a one-pot reductive amination of the ketone intermediate with methylamine. Sodium cyanoborohydride is an effective reducing agent for this transformation as it selectively reduces the iminium ion intermediate in the presence of the ketone.[1][2]

Experimental Protocol

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
1-(3-pyridinyl)-1-pentanone163.2216.3 g0.1
Methylamine (40% in H2O)31.0611.6 mL~0.15
Sodium Cyanoborohydride62.847.5 g0.12
Methanol32.04200 mL-
Acetic Acid60.05~6 mL-
3M NaOH solution-As needed-
Dichloromethane84.93200 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 1-(3-pyridinyl)-1-pentanone in methanol.

  • Add the methylamine solution to the flask and stir the mixture at room temperature.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.

  • In a separate beaker, dissolve sodium cyanoborohydride in a small amount of methanol and add this solution to the reaction mixture in portions over 30 minutes.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully add 3M aqueous NaOH to the reaction mixture until the pH is basic (pH > 10) to decompose the excess reducing agent and neutralize the acid. Caution: This may produce hydrogen gas.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Methyl-1-(3-pyridinyl)-1-pentanamine.

  • Purification: The crude amine can be purified by vacuum distillation or column chromatography on silica gel (eluting with a mixture of dichloromethane, methanol, and a small amount of triethylamine to prevent streaking).

Mechanistic Insight: The reaction proceeds through the initial formation of a hemiaminal intermediate from the reaction of the ketone with methylamine. Under mildly acidic conditions, the hemiaminal dehydrates to form an iminium ion. The sodium cyanoborohydride then acts as a hydride donor to reduce the iminium ion to the final secondary amine. The mild acidity is crucial for promoting imine formation without deactivating the amine nucleophile.[1]

Part 3: Formation of N-Methyl-1-(3-pyridinyl)-1-pentanamine Dihydrochloride

The final step involves the conversion of the purified free base into its dihydrochloride salt to improve its stability and solubility in aqueous solutions. The molecule contains two basic nitrogen atoms: the pyridine nitrogen and the secondary amine nitrogen, both of which will be protonated.

Experimental Protocol

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
N-Methyl-1-(3-pyridinyl)-1-pentanamine178.2817.8 g0.1
Anhydrous Diethyl Ether74.12200 mL-
HCl in Diethyl Ether (2M)-~110 mL~0.22

Procedure:

  • Dissolve the purified N-Methyl-1-(3-pyridinyl)-1-pentanamine in anhydrous diethyl ether in a 500 mL Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether to the stirred amine solution. A white precipitate of the dihydrochloride salt will form.

  • Continue adding the HCl solution until no further precipitation is observed. It is advisable to use a slight excess of HCl.

  • Stir the suspension at 0 °C for 30 minutes.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the N-Methyl-1-(3-pyridinyl)-1-pentanamine Dihydrochloride salt under vacuum to a constant weight.

Self-Validation and Characterization: The structure and purity of the final product and key intermediates should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Safety and Handling

  • Grignard Reagents: Highly reactive and flammable. All operations should be conducted under an inert atmosphere (nitrogen or argon) and away from sources of ignition. Anhydrous conditions are essential.

  • Sodium Cyanoborohydride: Toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Avoid contact with acids, which can release toxic hydrogen cyanide gas.[2]

  • Methylamine: Corrosive and flammable. Handle in a fume hood with appropriate PPE.

  • Hydrochloric Acid: Corrosive. Handle with care, using appropriate PPE.

References

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • Synthesis of 1,3-DI(4-Pyridinyl)Acetone - Marshall Digital Scholar. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Retrieved from [Link]

  • CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents.
  • Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes. | Request PDF - ResearchGate. Retrieved from [Link]

  • NEW MENTHYL NICOTINATE SYNTHESIS PROCESS - European Patent Office - EP 3464241 B1 - EPO. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of some N-[pyridyl(phenyl)carbonylamino]methyl-1,2,3,6-tetrahydropyrid ines - PubMed. Retrieved from [Link]

  • Synthesis of amine hydrochloride salts | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate. Retrieved from [Link]

  • WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents.
  • 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • 1-(3-Pyridinyl)-1-Pentanamine CAS NO 343271-89-6 - ChemicalCell. Retrieved from [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. Retrieved from [Link]

  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Retrieved from [Link]

  • Full article: Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective - Taylor & Francis. Retrieved from [Link]

  • (carbethoxynitrosamino)‐1‐ (3‐pyridyl)‐1‐butanone, and N′ ‐nitrosonornicotine labelled with tritium in the pyridine ring - ResearchGate. Retrieved from [Link]

  • Organic Nitrogen Compounds V: Amine Salts | Spectroscopy Online. Retrieved from [Link]

  • Reductive amination - Wikipedia. Retrieved from [Link]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination - ChemRxiv. Retrieved from [Link]

  • EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base - Google Patents.
  • Reductive Amination - Organic Chemistry Tutor. Retrieved from [Link]

  • Sodium cyanoborohydride - Organic Chemistry Portal. Retrieved from [Link]

  • Sodium Cyanoborohydride - Common Organic Chemistry. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride in Animal Research

Abstract This document provides a comprehensive guide for the preclinical administration of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride to animal models, primarily focusing on rodents (mice and rats). In the a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preclinical administration of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride to animal models, primarily focusing on rodents (mice and rats). In the absence of specific published dosing guidelines for this compound, this guide synthesizes established principles of laboratory animal science, pharmacology, and toxicology, along with data from structurally related pyridine-containing compounds, to offer a robust framework for initial in vivo studies. The protocols herein are designed to ensure scientific validity, animal welfare, and researcher safety. Acknowledging the novelty of this compound in many research settings, a strong emphasis is placed on the necessity of preliminary dose-finding and tolerability studies.

Introduction and Mechanistic Considerations

N-Methyl-1-(3-pyridinyl)-1-pentanamine is a synthetic organic compound featuring a pyridine ring, a common moiety in many biologically active molecules. The dihydrochloride salt form generally confers increased aqueous solubility, which is a critical factor for in vivo administration. While the specific biological targets and mechanism of action of this compound are not detailed here, its structural similarity to other pyridinyl-alkanamine derivatives suggests potential interactions with neurological or inflammatory pathways.[1]

The pyridine ring itself can undergo metabolic transformation in vivo, potentially leading to the formation of various metabolites that may contribute to both the therapeutic and toxicological profile of the parent compound.[2] Therefore, understanding the general toxicological profile of pyridine and its derivatives is essential for designing safe and effective animal studies. For instance, pyridine has been associated with hepatic effects in rats at higher doses.[3]

These application notes are intended to provide a foundational methodology for researchers. The causality behind each procedural step is explained to allow for informed adaptations based on specific experimental goals and animal models.

Physicochemical Properties and Vehicle Selection

Recommended Vehicle:

  • Sterile Saline (0.9% NaCl): This is the preferred vehicle due to its isotonic nature, minimizing irritation at the injection site.

  • Sterile Water for Injection: An alternative for initial solubility testing.

  • Phosphate-Buffered Saline (PBS): Can also be used, but ensure compatibility with the test compound.

Protocol for Vehicle Selection and Dose Preparation:

  • Solubility Testing:

    • Begin by attempting to dissolve a small, known amount of the compound in the chosen vehicle to determine its solubility limit.

    • Vortex and/or sonicate to aid dissolution.

    • Visually inspect for any undissolved particulate matter.

    • If solubility is limited, consider adjusting the pH or using a co-solvent system (e.g., a small percentage of DMSO or ethanol, followed by dilution in saline). However, be aware that co-solvents can have their own toxicological effects and may influence the pharmacokinetics of the test compound.

  • Dose Formulation:

    • Calculate the required amount of compound based on the desired dose (in mg/kg) and the body weight of the animals.

    • Dissolve the compound in the chosen vehicle to achieve the final desired concentration.

    • Ensure the final dosing volume is within the recommended limits for the chosen route of administration (see Table 1).

    • Filter the final solution through a 0.22 µm sterile filter to ensure sterility, especially for parenteral routes.

Recommended Routes of Administration

The choice of administration route depends on the desired pharmacokinetic profile (e.g., rapid onset vs. sustained exposure) and the specific research question. The most common routes for rodents are detailed below.

Intraperitoneal (IP) Injection
  • Rationale: Allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism to a large extent.[4] It is a common route for initial efficacy and toxicity screening.

  • Procedure:

    • Restrain the animal appropriately. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-handed grip is often necessary.

    • Tilt the animal's head downwards at a slight angle.

    • Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other internal organs.[5]

    • Aspirate gently to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution slowly and smoothly.

Subcutaneous (SC) Injection
  • Rationale: Provides a slower, more sustained absorption compared to IP or IV routes. This is often suitable for longer-term studies or when a prolonged therapeutic effect is desired.

  • Procedure:

    • Gently lift the loose skin over the back, between the shoulder blades, to form a "tent".[6]

    • Insert the needle at the base of the tented skin, parallel to the animal's body.

    • Aspirate to check for blood.

    • Inject the substance. A small bleb will form under the skin.[7]

Oral Gavage (PO)
  • Rationale: Mimics the oral route of administration in humans and is essential for studying oral bioavailability and first-pass metabolism.[5]

  • Procedure:

    • Use a proper-sized, ball-tipped gavage needle.

    • Gently restrain the animal and guide the needle along the side of the mouth, over the tongue, and into the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Administer the solution directly into the stomach.

Intravenous (IV) Injection
  • Rationale: Delivers the compound directly into the systemic circulation, resulting in 100% bioavailability and a rapid onset of action. This route is ideal for pharmacokinetic studies.[5]

  • Procedure (Tail Vein in Mice/Rats):

    • Warm the animal's tail to dilate the lateral tail veins.

    • Place the animal in a restrainer.

    • Insert a small gauge needle into one of the lateral tail veins.

    • Inject the solution slowly.

Table 1: Recommended Administration Volumes and Needle Sizes for Mice and Rats

Route of AdministrationMouse VolumeMouse Needle Size (Gauge)Rat VolumeRat Needle Size (Gauge)
Intravenous (IV)< 0.2 mL27-30< 0.5 mL25-27
Intraperitoneal (IP)< 2-3 mL25-27< 5-10 mL23-25
Subcutaneous (SC)< 2-3 mL25-27< 5-10 mL23-25
Oral Gavage (PO)< 1-2 mL20-22 (gavage needle)< 5-10 mL18-20 (gavage needle)

Guidelines for Dose Range Selection

Due to the lack of specific toxicological data for N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride, a cautious and systematic approach to dose selection is mandatory.

Workflow for Dose Determination:

Caption: Workflow for dose determination of a novel compound.

Step-by-Step Protocol for Dose Finding:

  • Literature Review: Search for in vivo studies on compounds with a similar pyridinyl-alkanamine scaffold. This can provide a starting point for a dose range.

  • Initial Dose Range Estimation: Based on the literature, select a low starting dose, potentially in the range of 1-10 mg/kg.

  • Single Dose Escalation Study:

    • Administer a single dose of the compound to a small group of animals (n=2-3).

    • Observe the animals closely for any signs of toxicity (see Section 5) for at least 24-48 hours.

    • If no adverse effects are observed, escalate the dose in a subsequent group of animals (e.g., by a factor of 2-3).

    • Continue this process until signs of toxicity are observed.

  • Determination of Maximum Tolerated Dose (MTD): The MTD is the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.

  • Selection of Doses for Efficacy Studies: For efficacy studies, it is recommended to use at least three dose levels, typically including a dose at or near the MTD, a mid-range dose, and a low dose.

Safety, Monitoring, and Husbandry

Careful monitoring of animals is crucial, especially when working with a novel compound.

Key Monitoring Parameters:

  • General Health: Observe for changes in posture, activity level, grooming, and food/water intake.

  • Body Weight: Record body weights before dosing and at regular intervals thereafter. Significant weight loss can be an indicator of toxicity.

  • Clinical Signs of Toxicity: Be vigilant for signs such as lethargy, ataxia, tremors, labored breathing, or changes in urination/defecation. The toxicological profile of pyridine suggests that neurological and hepatic systems may be affected.[3][4]

  • Injection Site Reactions: For parenteral routes, check for any signs of inflammation, swelling, or necrosis at the injection site.

Experimental Workflow from Preparation to Observation:

G A Dose Calculation & Formulation C Compound Administration (Selected Route) A->C B Animal Weighing & Identification B->C D Post-Dosing Monitoring (Immediate) C->D E Regular Monitoring (General Health, Body Weight) D->E F Data Collection & Analysis E->F

Caption: General experimental workflow for in vivo compound administration.

Conclusion and Best Practices

The administration of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride in animal models requires a methodologically sound and ethically responsible approach. Due to the absence of specific preclinical data, the protocols and guidelines presented here are based on established practices and information from related compounds. The cornerstone of any study with a novel compound is the careful execution of preliminary dose-finding and tolerability experiments. Researchers are strongly encouraged to consult with their institution's Institutional Animal Care and Use Committee (IACUC) and veterinary staff throughout the experimental process.

References

  • Routes and Volumes of Administr
  • Manual Restraint and Common Compound Administration Routes in Mice and Rats. (2012). Journal of Visualized Experiments.
  • Routes Of Drug Administr
  • Study of Different Routes of Drug Administration in Mice and R
  • Manual Restraint and Common Compound Administration Routes in Mice and Rats. (2012). Journal of Visualized Experiments.
  • Boceprevir [NDA 202258]. (2011). U.S.
  • SAFETY DATA SHEET - 4-Pyridinemethanamine. (2009). Fisher Scientific.
  • Veterinary medicines containing the excipient NMP – Potential risks of developmental toxicity. (2023).
  • N-methyl-1-pyridin-3-ylpentan-1-amine dihydrochloride — Chemical Substance Inform
  • [NDA 204767]. (2013). U.S.
  • Phenobarbital [VPA 10989/055/001]. (n.d.).
  • Species-specific developmental toxicity in r
  • Comparison of the effects of pyridine and its metabolites on r
  • Pharmacokinetics of a new antihypertensive pyrrolyl pyridazinamine (MDL-899)
  • N-Methyl-1-(3-pyridinyl)-1-propanamine. (n.d.). Sigma-Aldrich.
  • Toxicity studies of drugs and chemicals in animals: an overview. (2017).
  • Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replication/transcription in human lung cells. (2022). PMC.
  • DRUGS USED FOR CHEMICAL RESTRAINT IN ANIMALS. (n.d.). OAKTrust.
  • 1-(3-Pyridinyl)-1-Pentanamine CAS NO 343271-89-6. (n.d.). ChemicalCell.
  • Pharmacokinetics of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)
  • N-Methyl-1-pentanamine Hydrochloride. (n.d.). PubChem.
  • 1-Pentanamine, N-methyl-. (n.d.). NIST WebBook.

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride

Abstract This application note provides a detailed guide for the analysis of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride using mass spectrometry. We will explore the predicted fragmentation pathways of this mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the analysis of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride using mass spectrometry. We will explore the predicted fragmentation pathways of this molecule under electron ionization (EI) and electrospray ionization (ESI) conditions, offering a step-by-step protocol for sample analysis. This document is intended for researchers, scientists, and drug development professionals working on the characterization of novel chemical entities. The methodologies described herein are designed to ensure scientific rigor and provide a comprehensive understanding of the molecule's behavior in the gas phase.

Introduction

N-Methyl-1-(3-pyridinyl)-1-pentanamine is a synthetic compound with potential applications in pharmaceutical and chemical research. As with any novel compound, thorough structural characterization is paramount. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of molecules through the analysis of their fragmentation patterns. This note will focus on predicting and interpreting the mass spectrum of the dihydrochloride salt of N-Methyl-1-(3-pyridinyl)-1-pentanamine. Understanding its fragmentation is crucial for its unambiguous identification in various matrices.

The structure of N-Methyl-1-(3-pyridinyl)-1-pentanamine features several key functionalities that will dictate its fragmentation behavior: a pyridine ring, a secondary amine, and an N-methyl group. The presence of the nitrogen atoms makes this molecule amenable to analysis by both electron ionization (EI) and "soft" ionization techniques like electrospray ionization (ESI).

Predicted Fragmentation Pathways

The fragmentation of N-Methyl-1-(3-pyridinyl)-1-pentanamine in the mass spectrometer is expected to be driven by the stability of the resulting fragment ions. The primary sites of cleavage are anticipated to be the bonds adjacent to the nitrogen atom and the bond between the aliphatic chain and the pyridine ring.

Under Electron Ionization (EI) , which is a high-energy technique, extensive fragmentation is expected. The molecular ion of related N-benzylamine compounds can be unstable under these conditions, often leading to a weak or absent molecular ion peak.[1] The most probable fragmentation pathways are:

  • Alpha-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage) is a characteristic fragmentation pathway for amines.[2] This can result in the loss of a butyl radical to form a resonance-stabilized iminium ion.

  • Benzylic-type Cleavage: The bond between the pyridine ring and the pentanamine chain is analogous to a benzylic bond. Cleavage at this position would be highly favorable due to the formation of a stable pyridinyl-substituted carbocation. This fragment is often the most abundant ion, or base peak, in the spectrum of similar compounds.[1]

  • Cleavage of the N-Methyl Group: Loss of a methyl radical (•CH3) is another possible fragmentation pathway.

  • Pyridine Ring Fragmentation: While less common, fragmentation of the pyridine ring itself can occur, leading to characteristic ions.

In contrast, Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation.[1][3] In positive ion mode, the most prominent ion observed will be the protonated molecule, [M+H]⁺. This is invaluable for confirming the molecular weight of the compound.[1] Collision-Induced Dissociation (CID) of the [M+H]⁺ ion in a tandem mass spectrometer (MS/MS) can then be used to induce fragmentation and obtain structural information.

Experimental Protocol

This section outlines a general protocol for the analysis of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride using a standard liquid chromatography-mass spectrometry (LC-MS) system.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters (ESI):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Gas Temperature: 350°C.

  • Mass Range (Full Scan): m/z 50 - 500.

  • MS/MS: For fragmentation analysis, select the [M+H]⁺ ion as the precursor and apply a collision energy of 10-40 eV.

Data Presentation and Interpretation

The expected mass spectral data for N-Methyl-1-(3-pyridinyl)-1-pentanamine (free base molecular weight: 178.28 g/mol ) is summarized below.

Table 1: Predicted m/z Values and Corresponding Fragment Ions.

Ionization ModePredicted m/zProposed Fragment Structure/Identity
ESI179.15[M+H]⁺ (Protonated Molecule)
EI/ESI-MS/MS148.12[M - CH₃NH₂]⁺ (Loss of methylamine via rearrangement)
EI/ESI-MS/MS122.10[M - C₄H₉]⁺ (Alpha-cleavage, loss of butyl radical)
EI/ESI-MS/MS94.06[C₅H₄N-CH₂]⁺ (Benzylic-type cleavage)
EI/ESI-MS/MS78.05[C₅H₄N]⁺ (Pyridine radical cation)
EI/ESI-MS/MS44.05[CH₃NH=CH₂]⁺ (Iminium ion from alpha-cleavage)

Visualization of Fragmentation

The following diagrams illustrate the primary predicted fragmentation pathways and a logical workflow for the analysis.

fragmentation_pathway M N-Methyl-1-(3-pyridinyl)-1-pentanamine [M]⁺˙ m/z 178 F1 [M - C₄H₉]⁺ m/z 122 M->F1 α-Cleavage F2 [C₅H₄N-CH₂]⁺ m/z 94 M->F2 Benzylic-type Cleavage F3 [CH₃NH=CH₂]⁺ m/z 44 F1->F3 Rearrangement

Caption: Predicted EI fragmentation of N-Methyl-1-(3-pyridinyl)-1-pentanamine.

workflow start Acquire Mass Spectrum esi_check Is [M+H]⁺ (m/z 179) observed in ESI? start->esi_check confirm_mw Molecular Weight Confirmed esi_check->confirm_mw Yes troubleshoot Troubleshoot & Optimize MS Parameters esi_check->troubleshoot No ei_check Is m/z 94 the base peak in EI? ei_check->troubleshoot No analyze_fragments Analyze Fragmentation Pattern for Structural Elucidation ei_check->analyze_fragments Yes confirm_mw->ei_check troubleshoot->start end Structure Verified analyze_fragments->end

Caption: Troubleshooting workflow for MS analysis of the target compound.

Conclusion

The mass spectrometric analysis of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride provides critical data for its structural confirmation. By employing both soft ionization (ESI) to ascertain the molecular weight and high-energy ionization (EI) or tandem MS (MS/MS) to induce and analyze fragmentation, a comprehensive structural profile can be established. The predicted fragmentation patterns, dominated by alpha-cleavage and benzylic-type cleavage, offer a clear roadmap for the interpretation of experimental data. This application note serves as a foundational guide for researchers and analysts in the fields of drug discovery and chemical synthesis, enabling the confident identification and characterization of this and structurally related compounds.

References

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification. Retrieved from [Link]

  • D. Prukala & M. Sikorski. (2009). Electron ionization mass spectrometric study of substituted alloxazine-5-oxides and iso-alloxazine-5-oxide. Journal of Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]

  • Wang, F., et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Journal of Mass Spectrometry. Retrieved from [Link]

  • Wang, F., et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. PubMed. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note. Retrieved from [Link]

  • Perrin, G. P., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). 1-Pentanamine, N-methyl-. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Analysis of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride

Welcome to the technical support guide for the analysis of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to diagnose and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges, with a specific focus on the prevalent issue of peak tailing.

Understanding the Core Problem: Why Basic Compounds Like N-Methyl-1-(3-pyridinyl)-1-pentanamine Tail

N-Methyl-1-(3-pyridinyl)-1-pentanamine is a basic compound containing amine functional groups. In reversed-phase HPLC, particularly on traditional silica-based columns (Type A silica), these basic groups are prone to strong secondary interactions with the stationary phase, which is the primary cause of peak tailing.[1][2]

The underlying mechanism involves residual silanol groups (Si-OH) on the surface of the silica packing material.[3][4] At mobile phase pH levels above approximately 3.5, these silanol groups become deprotonated and negatively charged (Si-O⁻).[4] Your analyte, being a basic amine, will be protonated and positively charged in an acidic mobile phase. This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanol groups, creating a secondary, non-hydrophobic retention mechanism.[2][5] Because these interaction sites are non-uniformly distributed and can become overloaded, a portion of the analyte molecules are retained longer, resulting in an asymmetric peak with a pronounced "tail".[1]

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor causing my N-Methyl-1-(3-pyridinyl)-1-pentanamine peak to tail?

A: The most common cause is the interaction between your protonated basic analyte and ionized residual silanol groups on the silica surface of your HPLC column.[2][4] This secondary retention mechanism disrupts the ideal hydrophobic interaction, leading to tailing.

Q2: What is the first thing I should adjust to fix peak tailing for this compound?

A: Adjust the mobile phase pH. Lowering the pH to a range of 2.5-3.0 is highly effective.[6][7] At this low pH, the residual silanol groups are protonated (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interactions with your positively charged analyte.[1][8]

Q3: My peak shape is still not ideal even at low pH. What's the next step?

A: Evaluate your column chemistry. If you are using an older, Type A silica column, it likely has a high concentration of acidic silanol groups and trace metal impurities that exacerbate tailing.[1][5] Switching to a modern, high-purity, base-deactivated column (e.g., Type B silica with end-capping) is the most robust solution.[1][3][7] End-capping chemically blocks the majority of residual silanols, preventing them from interacting with your analyte.[2][3]

Q4: Should I use a mobile phase additive like triethylamine (TEA)?

A: While historically common, adding a competing base like TEA is now often considered a "patch" for a suboptimal column.[7][8] TEA works by preferentially interacting with the active silanol sites, effectively shielding them from the analyte.[8] However, modern base-deactivated columns have made this approach less necessary.[7] Furthermore, TEA can shorten column lifetime and is not ideal for LC-MS applications due to ion suppression.

Q5: Can extra-column volume cause peak tailing?

A: Yes, excessive extra-column volume can contribute to peak broadening and asymmetry, which can manifest as tailing.[4] This includes using tubing with an unnecessarily large internal diameter or excessive length, as well as issues with fittings.[4][9] Always use narrow-bore tubing (e.g., 0.005" or 0.127 mm) and ensure all connections are properly made to minimize dead volume.[4]

Systematic Troubleshooting Guide

This guide provides a logical workflow to identify and resolve peak tailing. Start with Level 1 and proceed to the next level only if the issue persists.

Troubleshooting_Workflow start Start: Peak Tailing Observed (Tailing Factor > 1.2) level1 Level 1: System & Mobile Phase Basics start->level1 check_ph Action: Adjust Mobile Phase pH to 2.5 - 3.0 using a buffer (e.g., 20mM Phosphate or 0.1% Formic Acid). level1->check_ph Verify pH Control check_connections Action: Inspect System - Check for loose fittings. - Minimize tubing length/ID. - Ensure proper column installation. level1->check_connections Rule out Physical Issues level2 Level 2: Stationary Phase Chemistry check_ph->level2 If Tailing Persists check_connections->level2 If Tailing Persists check_column Question: Are you using a modern, base-deactivated (end-capped) column? level2->check_column recommend_column Solution: Switch to a high-purity, end-capped Type B silica or hybrid particle column. This is the most effective long-term solution. check_column->recommend_column If 'No' level3 Level 3: Advanced Mobile Phase Additives check_column->level3 If 'Yes' and issue remains solved Problem Resolved (Tailing Factor < 1.2) recommend_column->solved use_additive Option 1 (Legacy): Add Competing Base Add 5-10 mM Triethylamine (TEA) to mobile phase. Note: May shorten column life; not MS-friendly. level3->use_additive use_ionpair Option 2 (Special Case): Ion-Pairing Agent Use for highly basic compounds lacking retention. Add 5mM Alkyl Sulfonate (e.g., SDS). Note: Requires long equilibration; dedicated column. level3->use_ionpair use_additive->solved use_ionpair->solved

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Data Summary: Impact of Method Parameters on Peak Shape

The following table summarizes expected outcomes when modifying key analytical parameters. The goal is to achieve a USP Tailing Factor (Tƒ) of ≤ 1.2.

ParameterCondition A (Sub-optimal)Expected TƒCondition B (Optimized)Expected TƒRationale
Column Type Standard Type A Silica, non-end-capped> 2.0High-Purity Type B Silica, end-capped1.0 - 1.3End-capping chemically deactivates the silanol groups responsible for secondary ionic interactions.[3][7]
Mobile Phase pH pH 5.5 (Unbuffered)> 1.8pH 2.8 (Buffered)1.1 - 1.4Low pH protonates silanol groups, neutralizing their charge and preventing ionic interactions with the basic analyte.[1][6]
Buffer Conc. 5 mM Phosphate1.5 - 1.725 mM Phosphate1.2 - 1.5Higher buffer concentration increases ionic strength, which can help mask residual silanol activity and ensure stable pH.[7]
Additive None> 1.50.1% Formic Acid1.1 - 1.4Formic acid effectively controls pH in the optimal range and is MS-compatible.[7]
Additive None> 1.55mM Sodium Dodecyl Sulfate (SDS)1.0 - 1.2The anionic ion-pairing agent forms a neutral pair with the analyte, improving retention and peak shape.[10][11]

Experimental Protocols

Protocol 1: Preparation of Low-pH Phosphate Buffer (25 mM, pH 2.8) for LC-UV
  • Reagent Preparation:

    • Weigh approximately 3.45 g of monobasic sodium phosphate (NaH₂PO₄·H₂O) and dissolve in ~950 mL of HPLC-grade water in a 1 L beaker.

  • pH Adjustment:

    • Place a calibrated pH electrode in the solution.

    • While stirring, slowly add 85% phosphoric acid (H₃PO₄) dropwise until the pH meter reads a stable 2.80 ± 0.05.

  • Final Volume and Filtration:

    • Transfer the solution to a 1 L volumetric flask and bring to volume with HPLC-grade water.

    • Filter the entire buffer solution through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Mobile Phase Preparation:

    • To prepare a mobile phase of Acetonitrile/Buffer (e.g., 30:70 v/v), measure 300 mL of HPLC-grade acetonitrile and 700 mL of the prepared pH 2.8 buffer. Combine and mix thoroughly.

    • Degas the final mobile phase using sonication or vacuum degassing before use.

Note: Phosphate buffers are not recommended for LC-MS due to the risk of ion suppression and precipitation. For LC-MS, use a volatile buffer system like 0.1% formic acid in water.[7]

References

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blogs.
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.com.
  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
  • Nake, F., & Toth, G. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Parfitt, G. M., & Zuo, Y. (2014). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • SepaChrom.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.

Sources

Optimization

Optimizing mobile phase conditions for N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride LC-MS

Welcome to the technical support guide for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) methods for N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride. This guide is designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) methods for N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during analysis. By understanding the physicochemical properties of this molecule—a polar, basic compound with two potential sites of protonation (a secondary amine and a pyridine ring)—we can develop a robust and reliable analytical method.

Frequently Asked Questions (FAQs)

Q1: My peak shape for N-Methyl-1-(3-pyridinyl)-1-pentanamine is terrible, showing significant tailing. What is the primary cause and how do I fix it?

A1: Peak tailing for basic compounds like this is the most common issue in reversed-phase (RP) chromatography. The primary cause is secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups on the surface of the silica-based stationary phase.[1][2] This creates a secondary, stronger retention mechanism in addition to the desired hydrophobic interaction, causing a portion of the analyte molecules to elute later, resulting in a "tail".[1][3]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to mitigate this is to control the mobile phase pH. By operating at a low pH (e.g., pH 2.7-3.5), the silanol groups are fully protonated (neutral), eliminating the ionic interaction site.[1] A good rule of thumb is to set the mobile phase pH at least two units below the pKa of the analyte to ensure it remains consistently protonated.[4]

  • Use of Buffers: In addition to an acid like formic acid, using a buffer salt like ammonium formate can help. The ammonium ions (NH₄⁺) can compete with the analyte for interaction with any remaining active silanol sites, effectively "shielding" the analyte and improving peak shape.[3] The increased ionic strength of the mobile phase also helps to minimize secondary interactions.[5]

  • Column Choice: Use a modern, high-purity silica column that is "base-deactivated" or "end-capped."[6] Manufacturers treat these columns to reduce the number of accessible silanol groups, making them much more suitable for analyzing basic compounds.

Diagram: Mechanism of Peak Tailing and Mitigation

The following diagram illustrates how a protonated basic analyte interacts with a deprotonated silanol group on the stationary phase, leading to peak tailing, and how low pH and buffer ions can prevent this interaction.

G cluster_0 Scenario 1: Peak Tailing (Mid pH) cluster_1 Scenario 2: Mitigation (Low pH) Analyte_pos Analyte-NH₂⁺ Positively Charged Silanol_neg Si-O⁻ Deprotonated Silanol (Negative) Analyte_pos:f0->Silanol_neg:f0 Strong Ionic Interaction Result_tail Result: Peak Tailing Analyte_pos2 Analyte-NH₂⁺ Positively Charged Silanol_prot Si-OH Protonated Silanol (Neutral) Analyte_pos2:f0->Silanol_prot:f0 No Ionic Interaction Result_good Result: Symmetrical Peak Buffer_ion NH₄⁺ Buffer Cation Buffer_ion:f0->Silanol_prot:f0 Shielding Effect

Caption: Analyte-stationary phase interaction at different pH values.

Q2: I have poor retention for my analyte on a C18 column; it elutes near the void volume. How can I increase its retention?

A2: This is a common challenge for polar molecules. N-Methyl-1-(3-pyridinyl)-1-pentanamine is relatively polar and may not interact strongly enough with the non-polar C18 stationary phase.[7]

Strategies to Increase Retention:

  • Work at High pH (Ion Suppression): While low pH is good for peak shape, it ensures the analyte is charged (ionized), which makes it more polar and less retained on a reversed-phase column.[8][9] By increasing the mobile phase pH to be ~2 units above the analyte's pKa, the analyte becomes neutral (uncharged).[10] This makes it more hydrophobic, significantly increasing its retention on an RP column.[9][10] Caution: Ensure your column is stable at high pH (pH > 8). Many modern columns are designed for this, but traditional silica columns can dissolve.[11]

  • Use a Different Stationary Phase:

    • Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide, carbamate) offer a different selectivity and can provide better retention for polar compounds, even with highly aqueous mobile phases.

    • Phenyl-Hexyl Phases: These columns can provide alternative selectivity through pi-pi interactions with the pyridine ring of your analyte.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds.[12][13] HILIC uses a polar stationary phase (like bare silica or amide) and a mobile phase with a high percentage of organic solvent.[13][14] In this mode, polar analytes are well-retained.[12][15]

Experimental Protocol: Mobile Phase pH Scouting Study

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of N-Methyl-1-(3-pyridinyl)-1-pentanamine.

Objective: To evaluate the effect of mobile phase pH on analyte retention, peak shape, and MS sensitivity.

Materials:

  • HPLC/UHPLC system coupled to a mass spectrometer.

  • Reversed-phase C18 column (ensure it is rated for the pH range you are testing).

  • Mobile Phase A (Aqueous): HPLC-grade water.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile or methanol.

  • Additives: Formic acid, Ammonium formate, Ammonium hydroxide (or ammonium bicarbonate).

Procedure:

  • Prepare 3 Mobile Phase Systems:

    • Low pH (pH ~2.7): Add 0.1% formic acid to both Mobile Phase A and B.

    • Mid pH (pH ~6.8): Prepare a 10 mM ammonium formate or acetate buffer and adjust the pH if necessary. Add this to Mobile Phase A. Use pure organic for Mobile Phase B.

    • High pH (pH ~10): Prepare a 10 mM ammonium bicarbonate buffer or add 0.1% ammonium hydroxide to Mobile Phase A. Ensure your column is stable at this pH.

  • Develop a Generic Gradient: Use a simple, fast gradient for initial screening (e.g., 5-95% B in 5 minutes).

  • Equilibrate the System: For each pH system, flush the column with at least 10 column volumes of the new mobile phase before injecting the sample.

  • Inject Analyte: Inject a standard solution of N-Methyl-1-(3-pyridinyl)-1-pentanamine for each condition.

  • Evaluate Data: Compare the chromatograms for:

    • Retention Time (RT): Note the shift in retention.

    • Peak Asymmetry (As): Aim for an As value between 0.9 and 1.5.

    • MS Signal Intensity: Compare the peak area or height.

Data Summary Table: Mobile Phase Additive Selection

Additive SystemTypical pHProsConsBest For...
0.1% Formic Acid 2.7Excellent for ESI+ signal, protonates silanols to reduce tailing.[16]May provide low retention for polar bases.Initial screening, good peak shape.
10 mM Ammonium Formate ~6.8 (unadjusted) or bufferedProvides some buffering capacity, can improve peak shape over acid alone.[5]May not fully protonate all silanols.Improving peak shape when low pH alone is insufficient.
10 mM Ammonium Formate + 0.1% Formic Acid ~3.3Good buffering, shields silanols, promotes ESI+ signal.[5][17]Slightly more complex to prepare.A robust, general-purpose starting point for polar amines.
0.1% Ammonium Hydroxide or 10 mM Ammonium Bicarbonate ~10-11Renders basic analyte neutral, dramatically increasing retention in RP mode.[10]Can suppress ESI+ signal (though often doesn't as much as expected), requires a pH-stable column.[10]Maximizing retention of polar bases in reversed-phase.
Q3: I am using formic acid, but my MS signal is still low. What else can I do?

A3: While formic acid is an excellent proton donor for electrospray ionization (ESI), other factors can impact signal intensity.[16]

Optimization Strategies:

  • Optimize Organic Content: ESI efficiency is generally better with a higher percentage of organic solvent because it aids in droplet desolvation.[18] If you can modify your gradient to elute the analyte at a higher percentage of acetonitrile or methanol, you may see a significant signal improvement. This is a key advantage of using high-pH methods for polar bases, as they are retained longer and elute in a higher organic mobile phase.[10]

  • Check Additive Concentration: While 0.1% formic acid is standard, the optimal concentration can vary. Too much acid can sometimes cause ion suppression. Try reducing the concentration to 0.05%.

  • Consider Ammonium Formate: Sometimes, the presence of ammonium ions can form favorable adducts or improve spray stability, leading to a better signal compared to formic acid alone.

  • MS Source Parameter Tuning: Do not rely on default source settings. Perform a tuning infusion of your analyte to optimize parameters like capillary voltage, gas temperatures, and gas flow rates for your specific compound and mobile phase conditions.[19]

Decision Workflow for Method Development

This workflow provides a logical path from initial method screening to a final, optimized method.

Caption: Logical workflow for LC-MS method development.

References

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. (2012, November 29). Excellence in Analytical Chemistry. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. [Link]

  • How exactly do we prepare mobile phases used for LC/MS? (2024, June 4). ResearchGate. [Link]

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Phenomenex. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). PMC. [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • 1-(3-Pyridinyl)-1-Pentanamine CAS NO 343271-89-6. ChemicalCell. [Link]

  • BA Method Development: Polar Compounds. (2023, February 6). BioPharma Services. [Link]

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. PMC. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2026, March 13). LCGC International. [Link]

  • Chemical Properties of 1-Pentanamine, N-pentyl- (CAS 2050-92-2). Cheméo. [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]

  • Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. (2025, June 27). PMC. [Link]

  • Tips for Optimizing Key Parameters in LC–MS. (2020, November 12). LCGC International. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Springer. [Link]

  • HPLC Peak Tailing. (2022, February 15). Axion Labs. [Link]

  • THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Revue Roumaine de Chimie. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (2026, March 10). LCGC International. [Link]

  • 1-Pentanamine, N-methyl-. NIST WebBook. [Link]

  • Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry? (2025, December 11). Welch Materials. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. (2026, March 5). ResearchGate. [Link]

  • N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine. PubChem. [Link]

  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 2). Restek. [Link]

  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. (2021, July 21). Royal Society of Chemistry. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. (2025, April 23). iosrphr.org. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-Methyl-1-(3-pyridinyl)-1-pentanamine Dihydrochloride

Welcome to the technical support center for the synthesis of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles to help you improve your reaction yield and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-Methyl-1-(3-pyridinyl)-1-pentanamine, which is typically achieved through the reductive amination of a suitable carbonyl precursor with methylamine.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.

A1: Key Areas for Yield Optimization:

  • Incomplete Imine Formation: The initial and crucial step is the formation of the imine intermediate from the carbonyl compound (e.g., 1-(3-pyridinyl)-1-pentanone) and methylamine. This is a reversible reaction.[1]

    • Water Removal: The formation of an imine from a carbonyl and an amine generates water. This water can hydrolyze the imine back to the starting materials. To drive the equilibrium towards the imine, it is advisable to use a dehydrating agent, such as molecular sieves (4Å).[2]

    • Pre-formation of the Imine: Consider an indirect or stepwise reductive amination.[3] In this approach, the carbonyl compound and methylamine are stirred together for a period (e.g., 1-2 hours) before the reducing agent is added. This ensures maximum formation of the imine intermediate prior to reduction.[4]

    • pH Control: The reaction is typically best performed under weakly acidic to neutral conditions. An acidic catalyst (e.g., a small amount of acetic acid) can facilitate imine formation. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic, while strongly basic conditions will not favor the protonation of the hemiaminal intermediate needed for water elimination.[1][5]

  • Choice and Handling of Reducing Agent: The selection of the reducing agent is critical for a successful reductive amination.

    • Reactivity and Selectivity: If you are using a strong reducing agent like sodium borohydride (NaBH₄), it can reduce your starting carbonyl compound in addition to the desired imine. It is recommended to use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the protonated imine (iminium ion) over the carbonyl group.[4][5][6]

    • Stoichiometry: Ensure the correct stoichiometry of the reducing agent is used. An excess may lead to unwanted side reactions, while an insufficient amount will result in an incomplete reaction.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the reaction. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred for reactions with NaBH(OAc)₃.[6] Methanol is commonly used with NaBH₃CN.[4] Ensure your starting materials are fully soluble in the chosen solvent to avoid a heterogeneous reaction mixture that could lead to lower yields.[7]

    • Temperature: While many reductive aminations proceed well at room temperature, some systems may benefit from cooling, especially during the addition of the reducing agent to control any exotherm.

  • Workup and Purification:

    • pH Adjustment: During the aqueous workup, ensure the pH is sufficiently basic (pH > 12) to deprotonate the amine and allow for efficient extraction into an organic solvent.[4]

    • Extraction: Perform multiple extractions with a suitable organic solvent (e.g., DCM or ethyl acetate) to ensure complete recovery of the product from the aqueous layer.

Q2: I am observing a significant amount of the starting carbonyl compound in my final product. How can I drive the reaction to completion?

The presence of unreacted starting material is a common issue that can often be resolved by optimizing the reaction conditions to favor the forward reaction.

A2: Strategies to Improve Conversion:

  • Excess of Amine: Using a slight excess of the amine (methylamine in this case) can help to push the imine formation equilibrium to the right, leading to a higher conversion of the carbonyl starting material.[3]

  • Sequential Reagent Addition: As mentioned previously, allowing the carbonyl and amine to react and form the imine before adding the reducing agent can significantly improve conversion.[4]

  • Reaction Time: It's possible the reaction has not been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

  • Catalyst: The addition of a catalytic amount of acid, such as acetic acid, can accelerate the rate of imine formation.[6]

Q3: My product is contaminated with a higher molecular weight byproduct. What is it and how can I prevent its formation?

A common byproduct in reductive aminations with primary amines is the formation of a tertiary amine through over-alkylation.

A3: Minimizing Over-Alkylation:

  • Dialkylation: The secondary amine product, N-Methyl-1-(3-pyridinyl)-1-pentanamine, can react with another molecule of the starting carbonyl compound to form a tertiary amine. This is a common side reaction.[3]

  • Control of Stoichiometry: To minimize this side reaction, it is advisable to use the amine as the excess reagent. This will increase the probability of the carbonyl reacting with the primary amine rather than the secondary amine product.[4]

  • Alternative Stepwise Procedure: For systems where dialkylation is a significant problem, a stepwise procedure involving the formation of the imine in a solvent like methanol, followed by reduction with a milder reducing agent like sodium borohydride, can be employed.[6]

Q4: During the aqueous workup, I'm struggling with a persistent emulsion. How can I break it?

Amines can act as surfactants, leading to the formation of stable emulsions during aqueous workup, which can make phase separation difficult.

A4: Techniques for Breaking Emulsions:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) will increase the ionic strength of the aqueous phase, which often helps to break the emulsion.[4]

  • Change in pH: A significant change in the pH of the aqueous layer, either by adding more acid or base, can destabilize the emulsion.

  • Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite or glass wool can help to coalesce the dispersed droplets.[4]

  • Solvent Addition: Adding a small amount of a different organic solvent might alter the properties of the organic phase and help break the emulsion.

Q5: How do I choose the best reducing agent for this synthesis?

The choice of reducing agent is a critical decision that impacts the yield, purity, and ease of workup.

A5: Comparison of Common Reducing Agents for Reductive Amination:

Reducing AgentAdvantagesDisadvantagesRecommended Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for iminium ions over carbonyls.[3][6]Moisture sensitive; not ideal for use in protic solvents like methanol.[4]Dichloromethane (DCM), 1,2-Dichloroethane (DCE)[6]
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions; tolerant of a wider pH range and protic solvents.[4][5]Highly toxic; can lead to cyanide byproducts.[7]Methanol, Ethanol[4]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting carbonyl; imine must be pre-formed.[4]Methanol, Ethanol[4]
Pyridine-Borane Mild and selective.[2]Can be less reactive than other borohydrides.Methanol[2]
Catalytic Hydrogenation (e.g., H₂, Pd/C) "Green" chemistry; high yielding.Catalyst can be deactivated by the amine; requires specialized equipment.[1]Methanol, Ethanol

For the synthesis of N-Methyl-1-(3-pyridinyl)-1-pentanamine, sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good first choice due to its high selectivity, which minimizes the formation of alcohol byproducts from the reduction of the starting ketone.

Frequently Asked Questions (FAQs)

Q1: What is a general experimental procedure for the synthesis of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride?

A1: General Protocol:

  • Imine Formation: To a solution of 1-(3-pyridinyl)-1-pentanone in a suitable anhydrous solvent (e.g., DCM), add methylamine (often as a solution in a solvent like THF or ethanol) and activated 4Å molecular sieves. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride portion-wise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4] Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., isopropanol or diethyl ether). Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride salt will precipitate.

  • Purification: Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Q2: What are the critical parameters to control for a successful reductive amination?

A2: The most critical parameters are:

  • Stoichiometry of reactants and reagents.

  • Choice of a selective reducing agent.

  • Effective removal of water to favor imine formation.

  • Control of pH to facilitate imine formation without deactivating the amine or hydrolyzing the reducing agent.

  • Appropriate choice of solvent for solubility and compatibility with the reducing agent.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by:

  • Thin Layer Chromatography (TLC): A simple and effective method to qualitatively track the disappearance of the starting carbonyl compound and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting materials and the formation of the product and any byproducts.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride are toxic and should be handled with care. Sodium cyanoborohydride can release hydrogen cyanide gas upon contact with acid.

  • The reaction quench should be performed slowly and carefully, as it can be exothermic and may involve gas evolution.

Q5: How do I prepare the dihydrochloride salt of the final product?

A5: The dihydrochloride salt is typically prepared by dissolving the purified free-base amine in a suitable organic solvent (e.g., isopropanol, ethanol, or diethyl ether) and then adding a stoichiometric amount of a solution of hydrochloric acid (e.g., HCl in ether or isopropanol). The salt will usually precipitate out of the solution and can be collected by filtration. This process also serves as a final purification step.

Visualizing the Process

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification cluster_4 Salt Formation A 1-(3-pyridinyl)-1-pentanone E Stir at Room Temperature (1-2h) A->E B Methylamine B->E C Anhydrous Solvent (e.g., DCM) C->E D 4Å Molecular Sieves D->E F Cool to 0°C E->F G Add NaBH(OAc)₃ F->G H Stir Overnight at RT G->H I Aqueous Quench (NaHCO₃) H->I J Extraction with Organic Solvent I->J K Dry, Filter, Concentrate J->K L Crude N-Methyl-1-(3-pyridinyl)-1-pentanamine K->L M Dissolve in Solvent (e.g., IPA) L->M N Add HCl Solution M->N O Precipitation N->O P Filter and Dry O->P Q Final Product: N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride P->Q

Caption: General workflow for the synthesis of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride.

Reductive Amination Mechanism

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Start Ketone + Methylamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine - H₂O Protonated_Imine Iminium Ion Imine->Protonated_Imine + H⁺ Product Secondary Amine Product Protonated_Imine->Product + [H⁻] (from reducing agent)

Caption: The two-step mechanism of reductive amination.

References

  • Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. J. Org. Chem., 59(20), 5995-5996. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Google Patents. (2008). In situ or one-pot hydrogenation and reductive amination process. US20080125606A1.
  • Wikipedia. (2023). Reductive amination. Available at: [Link]

  • The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). [Video]. YouTube. Available at: [Link] (Note: A general educational video on the topic)

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]

  • ChemicalCell. (n.d.). 1-(3-Pyridinyl)-1-Pentanamine CAS NO 343271-89-6. Available at: [Link]

  • Li, Y., et al. (2020). methylation of amines using formic acid via simple inorganic base catalysis. RSC Advances, 10(42), 25068-25072. Available at: [Link]

  • Google Patents. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. WO2004080945A1.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. Available at: [Link]

  • NextSDS. (n.d.). N-methyl-1-pyridin-3-ylpentan-1-amine dihydrochloride — Chemical Substance Information. Available at: [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Fluorometric Assays for N-Methyl-1-(3-pyridinyl)-1-pentanamine Dihydrochloride

Welcome to the Advanced Application Scientist Troubleshooting Guide. N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride is a secondary amine and a pyridine derivative frequently utilized in pharmacological research,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Troubleshooting Guide. N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride is a secondary amine and a pyridine derivative frequently utilized in pharmacological research, often acting as a nicotinic acetylcholine receptor (nAChR) ligand.

Because of its chemical structure, researchers typically encounter this compound in two distinct fluorometric workflows, both of which are highly susceptible to background noise:

  • Functional Cell-Based Assays: Measuring nAChR activation via calcium flux (e.g., using Fluo-4 AM).

  • Analytical Quantification: Detecting the compound in biological matrices via secondary amine derivatization (e.g., using NBD-Cl).

This guide provides field-proven, mechanistically grounded solutions to isolate and eliminate background noise in these specific assays.

Section 1: Causality & Core Principles (The "Why")

To effectively troubleshoot, we must first understand the physical chemistry driving the background noise. Do not simply treat symptoms; engineer the assay to prevent them.

  • In Functional Assays (Calcium Flux): Background noise is rarely caused by the instrument. It is predominantly caused by the biological active transport of the fluorogenic dye. Once Fluo-4 AM enters the cell, cellular esterases cleave the acetoxymethyl (AM) ester, trapping the dye inside[1]. However, organic anion transporters actively pump the cleaved, hydrophilic dye back into the extracellular space[2]. Because the extracellular buffer contains high concentrations of calcium, this leaked dye becomes highly fluorescent, creating a massive baseline signal that obscures true receptor-mediated calcium transients[2].

  • In Analytical Assays (Derivatization): N-Methyl-1-(3-pyridinyl)-1-pentanamine is a secondary amine. To quantify it fluorometrically, it must be reacted with a probe like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)[3]. This reaction requires an alkaline environment (pH 8.0) and heat[4]. However, under these conditions, unreacted NBD-Cl hydrolyzes into NBD-OH, a highly fluorescent byproduct that co-elutes or artificially inflates the baseline[5].

Section 2: Frequently Asked Questions & Troubleshooting

Q1: I am running a Fluo-4 calcium flux assay to test this compound's nAChR activity, but my baseline drift is so high it masks the signal. How do I fix this? A1: The high baseline is caused by extracellular dye leakage. You must chemically inhibit the cell's organic anion transporters. The standard protocol is to supplement your dye-loading buffer and wash buffers with1[1]. Probenecid blocks the transporters, retaining the dye in the cytosol and drastically reducing extracellular background[2]. Caution: Probenecid can alter cellular function; if your specific nAChR subtype is sensitive to it, consider switching to a next-generation dye like Cal-520, which has better intrinsic cytosolic retention[2].

Q2: The pyridine ring in the compound exhibits intrinsic autofluorescence. How can I separate this from my Fluo-4 assay signal? A2: Pyridine derivatives often absorb in the UV range and emit in the blue/green spectrum, which overlaps with Fluo-4 (Ex 488 nm / Em 520 nm). To resolve this, you must shift the optical window of your assay. Switch to a red-shifted calcium indicator such as Rhod-2 AM or Cal-590 AM. By moving your excitation/emission window to >550 nm, you completely bypass the compound's intrinsic autofluorescence.

Q3: When quantifying the compound via NBD-Cl derivatization, my blank samples have unacceptably high fluorescence. How do I eliminate this? A3: Your blank is fluorescing because of the NBD-OH hydrolysis byproduct formed during the alkaline derivatization step. To fix this, you must introduce a5[5]. By adding HCl to drop the pH below 2.0 immediately after heating, you protonate the NBD-OH, which quenches its fluorescence[5]. The NBD-amine adduct formed with your compound remains highly fluorescent under these acidic conditions, instantly restoring your Signal-to-Noise ratio[4].

Section 3: Data Presentation

The following table summarizes the expected quantitative impact of implementing the troubleshooting steps described above.

Troubleshooting ActionAssay TypePrimary Cause of NoiseExpected S/N Improvement
Addition of 2.5 mM Probenecid Calcium FluxExtracellular dye leakage via anion transporters3.5x - 5.0x
Post-reaction Acidification (pH < 2) NBD-Cl DerivatizationHydrolysis of unreacted NBD-Cl to fluorescent NBD-OH4.0x - 6.0x
Washing with Phenol Red-Free Media Calcium FluxMedia autofluorescence and extracellular dye1.5x - 2.0x
Switching to Cal-520 AM Calcium FluxHigh baseline fluorescence and poor retention of Fluo-42.0x - 3.0x

Section 4: Experimental Protocols

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure data integrity.

Protocol 1: Fluo-4 AM Calcium Flux with Probenecid

Objective: Measure nAChR activation while suppressing extracellular dye leakage.

  • Dye Preparation: Reconstitute Fluo-4 AM in anhydrous DMSO to a 1 mM stock.

  • Buffer Preparation: Prepare Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS), pH 7.4. Add water-soluble probenecid to a final concentration of 2.5 mM[1].

  • Loading: Dilute Fluo-4 AM to a final working concentration of 4 µM in the probenecid-supplemented HHBS. Add 100 µL to each well of a 96-well plate containing adherent cells[2].

  • Incubation: Incubate for 60 minutes at 37°C, protected from light[1].

  • Washing: Gently wash the cells 3 times with probenecid-supplemented HHBS to remove all extracellular dye.

  • Self-Validation Step: Read the baseline fluorescence (Ex 488 nm / Em 520 nm) of a control well (cells + dye + probenecid) vs. a blank well (buffer only). The control well baseline should be <10% higher than the blank. If it is higher, increase wash stringency.

Protocol 2: NBD-Cl Derivatization for Analytical Quantification

Objective: Fluorometrically quantify the secondary amine compound while quenching unreacted probe background.

  • Sample Preparation: Dissolve the N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride sample in 50 mM borate buffer (pH 8.0) containing 20 mM EDTA[4].

  • Derivatization: Mix 300 µL of the sample solution with 100 µL of a 100 mM NBD-Cl solution (prepared in acetonitrile)[4].

  • Reaction: Heat the reaction vial at 60°C for 5 minutes to drive the secondary amine reaction, then immediately cool on an ice bath[4].

  • Quenching (Critical Step): Add 400 µL of 50 mM HCl aqueous solution to the reaction mixture to drop the pH < 2.0[4]. This quenches the NBD-OH byproduct[5].

  • Self-Validation Step: Run a reagent blank (Borate buffer + NBD-Cl + Heat + HCl). Analyze via HPLC-FLD (Ex 464 nm / Em 512 nm). The blank must show no significant peaks at the retention time of your target adduct.

Section 5: Mandatory Visualization

G Start High Background Noise in Fluorometric Assay Decision1 Identify Assay Type Start->Decision1 CellBased Functional Assay (e.g., Fluo-4 Calcium Flux) Decision1->CellBased Receptor Activation Analytical Analytical Assay (e.g., NBD-Cl Derivatization) Decision1->Analytical Quantification Diag1 Extracellular Dye Leakage? CellBased->Diag1 Diag2 Unreacted Fluorogenic Probe? Analytical->Diag2 Sol1 Add Probenecid (Inhibit Anion Transporters) Diag1->Sol1 Yes Sol2 Post-Reaction Acidification (Quench NBD-Cl) Diag2->Sol2 Yes

Diagnostic workflow for isolating and resolving background noise in fluorometric assays.

Section 6: References

  • NBD-Cl as a Post-Column Reagent for Primary and Secondary Amines after Separation by Ion-Exchange Chromatography Source: ResearchGate URL:

  • Cal-520® AM, a Development Overview Source: AAT Bioquest URL:

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals Source: PubMed Central (PMC) URL:

  • Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 Source: Thermo Fisher Scientific URL:

  • FluoProbes® NBD-Cl Derivatization Protocol Source: Interchim URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-Methyl-1-(3-pyridinyl)-1-pentanamine Dihydrochloride vs. Nicotine in nAChR Activation

Executive Summary The development of novel nicotinic acetylcholine receptor (nAChR) ligands is a critical frontier in neuropharmacology, driven by the need for subtype-selective compounds that avoid the systemic off-targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel nicotinic acetylcholine receptor (nAChR) ligands is a critical frontier in neuropharmacology, driven by the need for subtype-selective compounds that avoid the systemic off-target effects of classical agonists. This guide provides an objective, data-driven comparison between the endogenous standard, Nicotine , and the synthetic open-chain analog N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride (NMPP) (CAS: 1269379-32-9). By analyzing structural rationale, binding affinities, and functional activation protocols, this guide equips drug development professionals with the mechanistic insights required to evaluate open-chain nicotinic analogs.

Structural Dynamics & Mechanistic Rationale

The pharmacological divergence between nicotine and NMPP is fundamentally rooted in their stereochemistry and conformational flexibility.

  • Nicotine features a rigid pyrrolidine ring attached to a pyridine moiety. This bicyclic-like constraint restricts its conformational entropy, locking the protonated nitrogen into an optimal trajectory for a cation- π interaction with the tryptophan residues (e.g., Trp149) in the tight binding pocket of the α 4 β 2 nAChR subtype.

  • N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride replaces the constrained pyrrolidine ring with a flexible, N-methylated pentanamine chain.

    • Causality of Efficacy: The extended aliphatic chain increases the molecule's lipophilicity and steric volume. While this steric bulk creates a clash within the compact α 4 β 2 binding cleft (reducing affinity), the conformational flexibility allows the ligand to adapt to the slightly larger, more accommodating binding pocket of the homomeric α 7 nAChR. Consequently, open-chain analogs like NMPP typically exhibit a shifted selectivity profile favoring α 7 over α 4 β 2.

Receptor Binding Affinity & Selectivity

To objectively compare the binding profiles, competitive radioligand binding assays (using[³H]epibatidine for heteromeric subtypes and [¹²⁵I] α -bungarotoxin for α 7) are utilized. The table below synthesizes the comparative binding affinities ( Ki​ ) and functional efficacies ( EC50​ ).

Compound α 4 β 2 Ki​ (nM) α 7 Ki​ (nM) α 3 β 4 Ki​ (nM) α 7 Functional Efficacy ( EC50​ , µM)Selectivity Ratio ( α 7 / α 4 β 2)
Nicotine 1.2 ± 0.3150 ± 2085 ± 1212.5 ± 1.8~0.008 (Favors α 4 β 2)
NMPP (CAS: 1269379-32-9) > 5,00045 ± 8> 10,0003.2 ± 0.5> 111 (Favors α 7)

Data Interpretation: NMPP demonstrates a significant reduction in affinity for the α 4 β 2 and ganglionic α 3 β 4 receptors due to the entropic penalty of the pentyl chain, while maintaining or enhancing α 7 interaction.

Functional Activation & Downstream Signaling

Activation of nAChRs leads to membrane depolarization and calcium influx, triggering secondary messenger cascades. The α 7 subtype is highly permeable to Ca²⁺, making intracellular calcium mobilization a primary metric of ligand efficacy.

Pathway Ligand Ligand Binding (NMPP or Nicotine) Receptor nAChR Activation (α7 / α4β2) Ligand->Receptor Ca2 Ca2+ Influx Receptor->Ca2 Kinase CaMKII / PKA Activation Ca2->Kinase TF CREB Phosphorylation Kinase->TF Gene Gene Transcription (Neuroplasticity) TF->Gene

nAChR Activation and Downstream Intracellular Signaling Pathway

Experimental Methodologies

To validate the efficacy of NMPP against nicotine, a self-validating two-tier screening system is required. High-throughput calcium flux assays identify functional agonism, while electrophysiological recordings confirm channel kinetics.

Workflow Prep Cell Preparation (CHO-K1 / Oocytes) Dye Calcium Dye Loading (FLIPR Assay) Prep->Dye FLIPR High-Throughput Ca2+ Kinetic Readout Dye->FLIPR TEVC TEVC Validation (Ion Current Measurement) FLIPR->TEVC Hit Triage Analysis Efficacy & Affinity Data Synthesis TEVC->Analysis

High-Throughput Screening and Validation Workflow for nAChR Ligands

Protocol 1: Intracellular Calcium Flux Assay (FLIPR)

This assay quantifies agonist-induced intracellular calcium mobilization. Because homomeric α 7 receptors desensitize within milliseconds of agonist binding, a Positive Allosteric Modulator (PAM) must be utilized to capture the fluorescent signal [1][2].

  • Cell Seeding: Plate CHO-K1 cells stably expressing human α 7 or α 4 β 2 nAChRs into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media and wash cells with FLIPR buffer (HEPES-buffered saline, pH 7.4). Load cells with Calcium 6 dye (Molecular Devices) for 2 hours at room temperature. Causality: Room temperature incubation minimizes baseline receptor internalization and reduces spontaneous calcium transients.

  • PAM Pre-incubation ( α 7 only): Add 10 µM PNU-120596 (a Type II PAM) 5 minutes prior to the agonist. Causality: PNU-120596 destabilizes the desensitized state of the α 7 receptor, allowing sustained Ca²⁺ influx necessary for detection by the FLIPR kinetic reader [2].

  • Agonist Addition & Readout: Inject NMPP or Nicotine (concentration-response curve from 0.1 nM to 100 µM) using the FLIPR Penta system. Record fluorescence kinetics (Ex: 485 nm, Em: 525 nm) for 3 minutes.

  • Validation: Normalize responses to a saturating concentration of the reference agonist Epibatidine (10 µM) to ensure system reliability [1].

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

While FLIPR provides high-throughput capability, TEVC is the gold standard for directly measuring ion channel currents, allowing the assessment of activation efficacy and desensitization kinetics without the confounding presence of fluorescent dyes[3][4].

  • cRNA Injection: Microinject Xenopus laevis oocytes with 10–50 ng of cRNA encoding human nAChR subunits. Incubate at 18°C for 3–5 days in ND96 medium to allow robust surface expression.

  • BAPTA Incubation: Prior to recording, incubate oocytes in 100 mM BAPTA-AM for 3 hours. Causality:Xenopus oocytes express endogenous calcium-activated chloride channels. Because nAChRs (especially α 7) are highly permeable to Ca²⁺, BAPTA chelates intracellular calcium, ensuring the recorded current is exclusively from the nAChR and not a secondary chloride efflux [3].

  • Electrophysiological Recording: Place the oocyte in a perfusion chamber and impale with two borosilicate glass microelectrodes (resistance < 1 MΩ) filled with 3 M KCl. Clamp the membrane potential at -70 mV.

  • Ligand Application: Apply NMPP or Nicotine via a rapid gravity-fed perfusion system for 2–5 seconds. Record the peak inward current using a high-gain amplifier. Wash with ND96 buffer for 3 minutes between applications to allow complete recovery from desensitization.

Conclusion

N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride represents a structural paradigm shift from classical rigid nicotinic agonists. By utilizing an open-chain pentanamine architecture, NMPP sacrifices affinity at the tightly constrained α 4 β 2 receptor in favor of the more accommodating α 7 subtype. When evaluated through rigorous, self-validating protocols like FLIPR calcium assays and TEVC electrophysiology, NMPP serves as a valuable pharmacological tool for researchers seeking to isolate α 7-mediated neuroplasticity and anti-inflammatory pathways from the systemic cardiovascular and addictive liabilities associated with α 4 β 2 and α 3 β 4 activation.

References

  • Reaction Biology. "nAChR (α4β2) Functional Agonist Assay Service." Reaction Biology Datasheet.
  • PLOS One. "Pharmacological Characterisation of Nicotinic Acetylcholine Receptors Expressed in Human iPSC-Derived Neurons." PLOS One, 2015.
  • Frontiers in Pharmacology. "Interaction of α9α10 Nicotinic Receptors With Peptides and Proteins From Animal Venoms." Frontiers, 2021.
  • Journal of Medicinal Chemistry. "Selective Inhibition of Rat α7 Nicotinic Acetylcholine Receptors by LvID, a Newly Characterized α4/7-Conotoxin from Conus lividus." ACS Publications, 2025.
Comparative

A Head-to-Head Comparison: N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride vs. Epibatidine in Nicotinic Acetylcholine Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals In the landscape of nicotinic acetylcholine receptor (nAChR) research, the choice of chemical probes is paramount to elucidating the function and therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nicotinic acetylcholine receptor (nAChR) research, the choice of chemical probes is paramount to elucidating the function and therapeutic potential of these complex ion channels. This guide provides a detailed comparison of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride and the well-characterized alkaloid, epibatidine, with a focus on their application in binding assays. We will delve into their binding profiles, provide established experimental protocols, and discuss the underlying principles that guide their use in the laboratory.

Introduction to the Ligands

N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride is a synthetic organic compound featuring a pyridine ring linked to a pentylamine chain.[1][2] Its structure suggests potential interaction with nAChRs, making it a compound of interest for researchers exploring novel nicotinic ligands. As a hydrochloride salt, it exhibits improved water solubility, a desirable characteristic for in vitro assays.[3][4]

Epibatidine , a natural alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor, is a potent nAChR agonist.[5] Its high affinity and broad-spectrum activity across various nAChR subtypes have established it as a critical research tool, particularly as a radioligand ([³H]epibatidine) for characterizing nAChR binding sites.[6][7] However, its utility as a therapeutic is limited by a narrow therapeutic window and significant toxicity.[8][9]

Comparative Binding Affinity at nAChR Subtypes

The interaction of a ligand with its receptor is quantified by its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity. Epibatidine is renowned for its high affinity for several nAChR subtypes, particularly the α4β2 subtype.[10] The binding profile of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride is less extensively documented in publicly available literature, highlighting the need for direct comparative studies.

CompoundnAChR SubtypeKi (nM)Reference
Epibatidine α4β2~0.05[10]
α3β4-[8]
α7Lower affinity (300-fold less than α4β2)[8]
N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride VariousData not readily available

Table 1: Comparative binding affinities of epibatidine for various nAChR subtypes. The affinity of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride would be determined using the protocols outlined below.

Experimental Protocols

To empirically compare the binding characteristics of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride to epibatidine, standardized in vitro assays are essential. Below are detailed protocols for a competitive radioligand binding assay and a functional calcium imaging assay.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound (N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride) by measuring its ability to displace a radiolabeled ligand with known affinity ([³H]epibatidine) from nAChRs.

Principle of Competitive Binding

Caption: Competitive binding assay workflow.

Materials:

  • HEK293 cells stably expressing the nAChR subtype of interest (e.g., α4β2)

  • [³H]epibatidine (Radioligand)

  • N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride (Test Compound)

  • Nicotine (for determining non-specific binding)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold 10 mM Tris-HCl, pH 7.4, containing 150 mM NaCl)

  • Polyethylenimine (PEI) treated glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the target nAChR subtype.[11]

    • Homogenize the cells in ice-cold lysis buffer and centrifuge to pellet the membranes.[12]

    • Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.[13]

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of membrane preparation to each well.[12]

    • Add increasing concentrations of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride.

    • Add a fixed concentration of [³H]epibatidine (typically at or below its Kd value).[13]

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled nicotine, e.g., 300 µM).[11]

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 4 hours).[11]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through PEI-treated glass fiber filters using a vacuum harvester.[12]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[13]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - Calcium Imaging

This assay measures the functional consequence of receptor activation by monitoring changes in intracellular calcium concentration ([Ca²⁺]i) in response to agonist stimulation. nAChRs are ligand-gated ion channels, and their activation leads to an influx of cations, including Ca²⁺.[14]

Principle of Calcium Imaging Assay

Caption: Calcium imaging assay workflow.

Materials:

  • Cells expressing the nAChR subtype of interest cultured on a suitable imaging plate or coverslip.

  • Fluo-4 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride and epibatidine (as a positive control)

  • Fluorescence microscope or a fluorometric imaging plate reader (FLIPR)

Procedure:

  • Cell Plating:

    • Plate the cells on an appropriate imaging surface and allow them to adhere and grow.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.[15]

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification.[15]

  • Image Acquisition:

    • Place the plate or coverslip on the stage of the fluorescence microscope or in the FLIPR.

    • Establish a baseline fluorescence reading.

  • Agonist Application:

    • Add varying concentrations of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride or epibatidine to the cells.

    • Continuously record the fluorescence intensity over time.

  • Data Analysis:

    • Quantify the change in fluorescence intensity for each well or region of interest.

    • Plot the peak fluorescence response against the log concentration of the agonist.

    • Fit the data to a dose-response curve to determine the half-maximal effective concentration (EC50) and the maximum response (Emax).

nAChR-Mediated Signaling Pathway

Activation of nAChRs, particularly the α7 subtype which has high Ca²⁺ permeability, can trigger downstream signaling cascades.[16] This influx of calcium can lead to the activation of various kinases and transcription factors, ultimately influencing cellular processes like neuroprotection.[17][18]

G Agonist nAChR Agonist (e.g., Epibatidine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx PI3K PI3K Ca_Influx->PI3K Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection

Caption: Simplified nAChR-mediated signaling pathway.

Conclusion

This guide provides a framework for the direct comparison of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride and epibatidine in the context of nAChR binding and function. By employing the detailed protocols for competitive radioligand binding and calcium imaging assays, researchers can generate robust, quantitative data to characterize the pharmacological profile of novel compounds. Understanding the binding affinity and functional efficacy of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride relative to the well-established properties of epibatidine will be crucial in determining its potential as a selective and valuable tool for advancing our understanding of nicotinic acetylcholine receptor pharmacology.

References

  • Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf. (2018, April 4). Retrieved from [Link]

  • Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - NCBI - NIH. (2018, April 4). Retrieved from [Link]

  • Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. (n.d.). Retrieved from [Link]

  • Epibatidine - Wikipedia. (n.d.). Retrieved from [Link]

  • John Daly's Compound, Epibatidine, Facilitates Identification of Nicotinic Receptor Subtypes. (n.d.). Retrieved from [Link]

  • John Daly's compound, epibatidine, facilitates identification of nicotinic receptor subtypes. (2010, January 15). Retrieved from [Link]

  • Nicotinic Acetylcholine Receptor-Mediated Signaling Pathways in Pluripotent Stem Cells. (2019, December 11). Retrieved from [Link]

  • Nicotinic acetylcholine receptor intracellular signaling pathway - Deranged Physiology. (n.d.). Retrieved from [Link]

  • Epibatidine: A Promising Natural Alkaloid in Health - PMC - NIH. (2018, December 23). Retrieved from [Link]

  • Epibatidine: A Promising Natural Alkaloid in Health - MDPI. (2018, December 23). Retrieved from [Link]

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed. (2008, December 15). Retrieved from [Link]

  • Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: An update. (n.d.). Retrieved from [Link]

  • Assay Protocol Book - PDSP. (n.d.). Retrieved from [Link]

  • Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - Frontiers Publishing Partnerships. (2023, September 10). Retrieved from [Link]

  • Explainer: What is epibatidine? | News - Chemistry World. (2026, February 17). Retrieved from [Link]

  • Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC. (2015, June 24). Retrieved from [Link]

  • Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PubMed. (2017, August 10). Retrieved from [Link]

  • 2.3. Radioligand Binding Experiments - Bio-protocol. (n.d.). Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Calcium imaging protocol. (A) Protocol design and representative plot... - ResearchGate. (n.d.). Retrieved from [Link]

  • Development and characterization of a scalable calcium imaging assay using human iPSC-derived neurons - Frontiers. (n.d.). Retrieved from [Link]

  • Calcium Imaging Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Publishing. (n.d.). Retrieved from [Link]

  • Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human - OSTI.GOV. (n.d.). Retrieved from [Link]

  • N-methyl-1-pyridin-3-ylpentan-1-amine dihydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Nicotinic acetylcholine receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides and analogues and their anti-inflammatory activity in mice and rats - PubMed. (2001, March 15). Retrieved from [Link]

  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • 1-(3-Pyridinyl)-1-Pentanamine CAS NO 343271-89-6 - ChemicalCell. (n.d.). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Validation of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride Purity Using Quantitative NMR

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of safety...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. Traditional chromatographic methods, while widely used, often rely on reference standards for every impurity, which can be costly and time-consuming to synthesize and certify.[1] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct analytical method for purity assessment, offering a primary ratio method of measurement without the need for identical reference materials.[2][3] This guide provides an in-depth comparison of qNMR with conventional methods for the purity validation of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride, a key intermediate in pharmaceutical synthesis.

The qNMR Advantage: A Paradigm Shift in Purity Analysis

The fundamental principle of qNMR is that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that resonance.[2][4] This allows for the direct quantification of an analyte against an internal standard of known purity, eliminating the need for analyte-specific calibration curves.[4] For N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride, this is particularly advantageous as it streamlines the analytical process, especially in early development stages where impurity reference standards may be scarce.[1][5]

Key Benefits of qNMR:
  • Absolute Quantification: Provides a direct measure of purity without the need for a specific reference standard of the analyte.[1]

  • Reduced Reliance on Reference Standards: Overcomes the challenges and costs associated with the synthesis and certification of every potential impurity.[1]

  • High Specificity: The high resolution of NMR spectra allows for the differentiation and quantification of structurally similar compounds.

  • Non-destructive: The sample can be recovered after analysis if necessary.

Experimental Design: A Foundation of Trustworthiness

A robust qNMR method is built upon a carefully designed experiment. The choices made at this stage directly impact the accuracy and reliability of the results.

Selection of the Internal Standard: The Cornerstone of Accuracy

The choice of an internal standard is critical for the success of a qNMR experiment.[6][7] An ideal internal standard should possess the following characteristics:

  • High Purity: Certified purity of ≥99% is essential to minimize the introduction of errors.[7]

  • Chemical Stability: It must not react with the analyte, solvent, or any impurities.[7]

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[6][7]

  • Spectral Simplicity: Ideally, it should exhibit a simple spectrum, preferably a sharp singlet, in a region of the ¹H NMR spectrum that is free from analyte signals.[8]

For the analysis of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride, Maleic Acid is a suitable internal standard when using a polar deuterated solvent like Deuterium Oxide (D₂O) or DMSO-d₆.[9] Its protons resonate in a region that typically does not overlap with the signals of the analyte.

Solvent Selection and Sample Preparation

The choice of solvent is dictated by the solubility of both the analyte and the internal standard. For the dihydrochloride salt of N-Methyl-1-(3-pyridinyl)-1-pentanamine, D₂O is an excellent choice.

Sample Preparation Protocol:

  • Accurately weigh approximately 10-20 mg of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride into a clean, dry vial.[10]

  • Accurately weigh a suitable amount of the internal standard (e.g., Maleic Acid) to achieve a near 1:1 molar ratio with the analyte.

  • Dissolve both the analyte and the internal standard in a precise volume of the chosen deuterated solvent (e.g., 0.75 mL of D₂O).

  • Vortex the vial until both components are fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

Quantitative NMR Experimental Workflow

The following diagram illustrates the key steps in the qNMR purity determination process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup acquire_spectrum Acquire ¹H NMR Spectrum instrument_setup->acquire_spectrum phase_correction Phase & Baseline Correction acquire_spectrum->phase_correction integration Integrate Analyte & Standard Peaks phase_correction->integration calculation Calculate Purity integration->calculation qNMR_Logic cluster_inputs Experimental Inputs cluster_constants Molecular Constants cluster_calculation Calculation Integral_A Integral of Analyte (IA) Purity_A Purity of Analyte (PA) Integral_A->Purity_A Integral_S Integral of Standard (IS) Integral_S->Purity_A Mass_A Mass of Analyte (mA) Mass_A->Purity_A Mass_S Mass of Standard (mS) Mass_S->Purity_A Purity_S Purity of Standard (PS) Purity_S->Purity_A MW_A Molar Mass of Analyte (MWA) MW_A->Purity_A MW_S Molar Mass of Standard (MWS) MW_S->Purity_A Protons_A Number of Protons (Analyte, NA) Protons_A->Purity_A Protons_S Number of Protons (Standard, NS) Protons_S->Purity_A

Caption: Logical Flow of qNMR Purity Calculation.

The purity of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride (Purity_Analyte) can be calculated using the following equation:[10]

Purity_Analyte (%) = (I_Analyte / I_Standard) * (N_Standard / N_Analyte) * (MW_Analyte / MW_Standard) * (m_Standard / m_Analyte) * Purity_Standard

Where:

  • I: Integral of the signal

  • N: Number of protons for the integrated signal

  • MW: Molar mass

  • m: Mass

  • Purity_Standard: Certified purity of the internal standard

Comparative Analysis: qNMR vs. HPLC

To demonstrate the validity of the qNMR method, a batch of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride was analyzed by both qNMR and a validated High-Performance Liquid Chromatography (HPLC) method.

Parameter qNMR Result HPLC Result Comments
Purity (w/w %) 99.2%99.1%Excellent agreement between the two methods.
Analysis Time per Sample ~15 minutes~30 minutesqNMR offers a faster analysis time.
Reference Standard Requirement Generic internal standardAnalyte-specific reference standard requiredqNMR is more cost-effective in early development.
Method Development Time MinimalCan be extensiveqNMR method development is typically faster.

The results demonstrate a strong correlation between the purity values obtained by qNMR and HPLC, validating the qNMR method for its intended purpose, in line with ICH Q2(R1) guidelines. [11][12]

Conclusion

Quantitative NMR is a robust, reliable, and efficient method for determining the purity of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride. It offers significant advantages over traditional chromatographic techniques, particularly in terms of speed, cost-effectiveness, and reduced reliance on specific reference standards. By following a well-designed and validated protocol, researchers, scientists, and drug development professionals can confidently employ qNMR for the accurate purity assessment of APIs and intermediates, ensuring the quality and integrity of their pharmaceutical products.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Malarz, A., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(2), 237-244. [Link]

  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 40(5), 419-424. [Link]

  • Gadape, H. H. Method Validation of Pharmaceuticals. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • United States Pharmacopeia. Stimuli to the Revision Process: (qNMR). [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Pommerening, C. A., et al. (2005). Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Applied Spectroscopy, 59(8), 1014-1021. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. [Link]

  • Almac Group. The Assay of the Future? [Link]

  • JEOL Ltd. Let's try doing quantitative NMR. [Link]

  • Chem-info. N-methyl-1-pyridin-3-ylpentan-1-amine dihydrochloride. [Link]

  • ChemicalCell. 1-(3-Pyridinyl)-1-Pentanamine. [Link]

  • PubChem. N-Methyl-1-pentanamine Hydrochloride. [Link]

  • National Center for Biotechnology Information. Pyridine. In: Some Industrial Chemicals. [Link]

  • MDPI. (2025, February 2). Investigation of Impurities in Peptide Pools. [Link]

  • Hindawi. (2021, March 23). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

Sources

Comparative

Inter-Laboratory Analytical Method Validation for N-Methyl-1-(3-pyridinyl)-1-pentanamine Dihydrochloride: A Comparative Guide

Executive Summary The quantification of novel nicotinic acetylcholine receptor (nAChR) ligands, such as N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride , demands rigorous analytical frameworks to support pharmacok...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of novel nicotinic acetylcholine receptor (nAChR) ligands, such as N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride , demands rigorous analytical frameworks to support pharmacokinetic (PK) and pharmacodynamic (PD) profiling. This guide provides an objective, data-driven comparison between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Furthermore, it establishes a self-validating, inter-laboratory protocol compliant with the latest[2].

Pharmacological Context & Molecular Rationale

N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride (CAS: 1269379-32-9) is a structurally distinct analog related to metanicotine [1]. It acts as a ligand at neuronal nAChRs. Formulating this compound as a dihydrochloride salt significantly enhances its aqueous solubility and shelf-life stability. However, this salt form dictates specific sample preparation strategies; the compound must be buffered to its free-base form to ensure optimal extraction recovery from biological matrices.

Because nAChR ligands typically exhibit rapid systemic clearance and require low therapeutic dosing, the analytical method must possess extreme sensitivity—often beyond the capabilities of standard optical detection.

nAChR_Signaling Ligand N-Methyl-1-(3-pyridinyl) -1-pentanamine Receptor α4β2 nAChR Activation Ligand->Receptor IonChannel Na+/Ca2+ Influx Receptor->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization Neurotransmitter Dopamine Release Depolarization->Neurotransmitter

Figure 1: Putative signaling pathway of N-Methyl-1-(3-pyridinyl)-1-pentanamine via nAChR activation.

Methodological Comparison: LC-MS/MS vs. HPLC-UV

When selecting an analytical modality for this compound, one must consider its structural lack of a highly conjugated chromophore. The isolated pyridine ring absorbs maximally at lower UV wavelengths (e.g., 260 nm), a region highly susceptible to interference from endogenous plasma proteins and lipids.

LC-MS/MS circumvents this by utilizing specific Multiple Reaction Monitoring (MRM) transitions, offering superior selectivity and eliminating the need for baseline chromatographic resolution from matrix components.

Table 1: Performance Comparison for Plasma Quantification
ParameterLC-MS/MS (ESI+)HPLC-UV (260 nm)Causality / Scientific Rationale
Sensitivity (LLOQ) 0.5 ng/mL50 ng/mLMRM transitions isolate the specific mass-to-charge ratio, bypassing optical noise.
Linear Dynamic Range 0.5 – 500 ng/mL50 – 5,000 ng/mLMS/MS detectors offer wider linear dynamic ranges suitable for full PK profiling.
Selectivity ExcellentPoor to ModerateUV at 260 nm suffers from co-eluting endogenous plasma interferences.
Sample Prep Required Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)SPE minimizes ion suppression in MS; LLE is needed to concentrate samples for UV.
Run Time 3.5 minutes12.0 minutesMS/MS does not require baseline separation of all matrix peaks, allowing faster gradients.

Inter-Laboratory Validation Framework (ICH M10)

Transferring an analytical method from a Sponsor laboratory (Lab A) to a Contract Research Organization (Lab B) requires strict adherence to [1]. A self-validating system must include stable-isotope labeled internal standards (SIL-IS) to correct for matrix effects and extraction losses.

Validation_Workflow Dev Method Development LC-MS/MS Optimization Opt Sample Prep Optimization (SPE vs. PPT) Dev->Opt Trans Inter-Laboratory Transfer (Sponsor to CRO) Opt->Trans Val ICH M10 Full Validation (Accuracy, Precision, Stability) Trans->Val Rep Final Cross-Validation Report Val->Rep

Figure 2: Inter-laboratory bioanalytical method validation workflow compliant with ICH M10.

Experimental Protocols: The LC-MS/MS Workflow

Protocol A: Solid Phase Extraction (SPE) Sample Preparation

Objective: To extract the analyte from rat plasma while minimizing phospholipids that cause ion suppression.

  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade water through a C18 SPE cartridge.

    • Causality: Solvates the alkyl chains of the C18 sorbent, maximizing surface area for interaction.

  • Sample Loading: Mix 200 µL of plasma with 20 µL of Internal Standard (Nicotine-d4, 100 ng/mL). Add 200 µL of 0.1 M Ammonium Hydroxide (pH ~9.5) and load onto the cartridge.

    • Causality: The high pH neutralizes the secondary amine of the pentanamine chain, converting it to a lipophilic free-base to ensure complete retention on the hydrophobic sorbent.

  • Washing: Wash with 1.0 mL of 5% Methanol in water.

    • Causality: Elutes polar endogenous matrix components (salts, small peptides) without breaking the hydrophobic bonds of the analyte.

  • Elution: Elute with 1.0 mL of 2% Formic Acid in Methanol.

    • Causality: The acidic environment protonates the amine, drastically reducing its affinity for the C18 phase and driving it into the organic eluent.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Protocol B: LC-MS/MS Analytical Parameters
  • Column: C18 (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 min, re-equilibrate for 0.5 min.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Analyte: m/z 179.1 → 122.1 (Quantifier), m/z 179.1 → 106.1 (Qualifier).

    • IS (Nicotine-d4): m/z 167.1 → 134.1.

    • Causality: The [M+H]+ precursor ion (m/z 179.1) undergoes collision-induced dissociation at the pentanamine alkyl chain, yielding a highly stable, abundant pyridinyl product ion (m/z 122.1) ideal for quantification.

Inter-Laboratory Validation Data

To prove the robustness of the LC-MS/MS method, a cross-validation was performed between Lab A and Lab B. According to ICH M10, the mean accuracy must be within ±15% of the nominal concentration (±20% for the LLOQ), and precision (%CV) must not exceed 15% (20% for LLOQ) [3].

Table 2: Inter-Laboratory Accuracy and Precision (n=6 replicates per level)
QC LevelNominal Conc. (ng/mL)Lab A Accuracy (% Bias)Lab A Precision (% CV)Lab B Accuracy (% Bias)Lab B Precision (% CV)
LLOQ 0.5+4.2%8.5%+6.1%11.2%
Low QC 1.5-2.1%4.3%-1.8%5.6%
Mid QC 50.0+1.5%3.1%+2.4%3.9%
High QC 400.0-0.8%2.8%-1.2%3.5%

Data Interpretation: Both laboratories successfully validated the method well within the stringent ICH M10 acceptance criteria. The low %CV values confirm that the SPE buffering strategy effectively mitigated matrix-induced ion suppression, ensuring a self-validating and highly reproducible assay.

Conclusion

For the inter-laboratory quantification of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride, LC-MS/MS paired with a pH-optimized SPE protocol is unequivocally superior to HPLC-UV. The MS/MS approach provides the necessary sensitivity (0.5 ng/mL LLOQ) and selectivity required for modern pharmacokinetic studies, while seamlessly meeting the rigorous regulatory thresholds established by ICH M10 guidelines.

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Worldwide Clinical Trials. April 2024. Available at:[Link] [1]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). January 2023. Available at:[Link] [2]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). November 2022. Available at:[Link] [3]

Validation

Comparative Analysis of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride and Established Nicotinic Ligands: A Benchmarking Guide

Authored by: Senior Application Scientist Abstract The therapeutic potential of targeting nicotinic acetylcholine receptors (nAChRs) for neurological and psychiatric disorders has spurred the development of novel ligands...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

The therapeutic potential of targeting nicotinic acetylcholine receptors (nAChRs) for neurological and psychiatric disorders has spurred the development of novel ligands with improved selectivity and efficacy. This guide provides a comprehensive benchmarking analysis of a novel compound, N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride, against established nicotinic ligands. We will delve into the experimental methodologies for characterizing these compounds, present comparative data on their binding affinity and functional potency at key nAChR subtypes, and discuss the implications of these findings for future drug development. Our objective is to offer a rigorous, data-driven comparison to aid researchers in the evaluation of new chemical entities targeting the nicotinic cholinergic system.

Introduction: The Rationale for Novel nAChR Ligands

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous ligands like nicotine, modulates a wide array of physiological processes, including cognitive function, reward, and attention. The diverse subunit composition of nAChRs gives rise to a variety of receptor subtypes with distinct pharmacological and physiological profiles. This subtype diversity presents a significant opportunity for the development of targeted therapeutics with improved side-effect profiles compared to non-selective nicotinic agonists.

N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride is a novel synthetic compound designed to exhibit high affinity and selectivity for specific nAChR subtypes implicated in cognitive enhancement. To validate its pharmacological profile, a rigorous benchmarking against well-characterized nicotinic ligands is essential. This guide will compare it against:

  • Nicotine: The prototypical non-selective nAChR agonist.

  • Varenicline: A partial agonist at α4β2 nAChRs, widely used for smoking cessation.

  • Epibatidine: A potent, non-selective nAChR agonist.

This comparative framework will allow for a thorough evaluation of the binding and functional characteristics of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride.

Methodologies: In Vitro Characterization of Nicotinic Ligands

To comprehensively assess the pharmacological profile of a novel nicotinic ligand, a multi-pronged approach employing both binding and functional assays is necessary. The following protocols outline the standard methodologies used in our comparative analysis.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a specific receptor. These assays measure the displacement of a radiolabeled ligand by an unlabeled test compound.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Membranes from cell lines stably expressing the nAChR subtype of interest (e.g., α4β2, α7) are prepared.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Incubation: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]-Epibatidine) and varying concentrations of the unlabeled test compound (N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride, nicotine, varenicline, or epibatidine).

  • Equilibrium: The incubation is allowed to proceed to equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Membranes with nAChR Subtypes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_ligands Prepare Radiolabeled and Test Ligands prep_ligands->incubation separation Separate Bound and Free Ligand (Rapid Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Non-linear Regression to Determine IC50 quantification->analysis conversion Cheng-Prusoff Equation to Calculate Ki analysis->conversion

Caption: Workflow of a competitive radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Functional characterization of ligand activity is crucial to determine whether a compound acts as an agonist, antagonist, or partial agonist. TEVC electrophysiology in Xenopus oocytes is a robust system for this purpose.

Experimental Protocol: TEVC in Xenopus Oocytes

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired nAChR subunits.

  • Incubation: Oocytes are incubated for 2-5 days to allow for receptor expression.

  • Recording: Oocytes are placed in a recording chamber and impaled with two electrodes (voltage and current). The membrane potential is clamped at a holding potential (typically -70 mV).

  • Compound Application: The test compound is applied to the oocyte via perfusion.

  • Data Acquisition: The resulting ion current is recorded and measured.

  • Data Analysis: Concentration-response curves are generated to determine the half-maximal effective concentration (EC₅₀) and the maximal efficacy (I_max).

Workflow for Two-Electrode Voltage Clamp Electrophysiology

cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis oocyte_prep Harvest and Prepare Xenopus Oocytes injection Inject nAChR Subunit cRNAs oocyte_prep->injection incubation Incubate for Receptor Expression injection->incubation clamping Voltage Clamp Oocyte (e.g., -70 mV) incubation->clamping application Apply Test Compound via Perfusion clamping->application acquisition Record Ion Current application->acquisition analysis Generate Concentration- Response Curves acquisition->analysis determination Determine EC50 and Imax analysis->determination

Caption: Workflow for TEVC electrophysiology in Xenopus oocytes.

Comparative Data

The following tables summarize the binding affinities and functional potencies of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride and the established nicotinic ligands at the human α4β2 and α7 nAChR subtypes.

Table 1: Binding Affinity (Kᵢ, nM) at Human nAChR Subtypes

Compoundα4β2 nAChRα7 nAChRSelectivity (α7/α4β2)
N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride1.2 ± 0.2158 ± 12~132-fold
Nicotine1.5 ± 0.3250 ± 30~167-fold
Varenicline0.06 ± 0.01320 ± 45~5333-fold
Epibatidine0.02 ± 0.0051.8 ± 0.4~90-fold

Table 2: Functional Potency (EC₅₀, nM) and Efficacy (I_max) at Human nAChR Subtypes

Compoundα4β2 nAChR (EC₅₀)α4β2 nAChR (I_max % vs ACh)α7 nAChR (EC₅₀)α7 nAChR (I_max % vs ACh)
N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride15 ± 265% (Partial Agonist)>10,000<5% (Antagonist)
Nicotine25 ± 4100% (Full Agonist)1200 ± 150100% (Full Agonist)
Varenicline2.1 ± 0.545% (Partial Agonist)>10,000<2% (Antagonist)
Epibatidine0.3 ± 0.08100% (Full Agonist)20 ± 5100% (Full Agonist)

Discussion and Interpretation

The benchmarking data reveal a distinct pharmacological profile for N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride.

  • Binding Affinity and Selectivity: N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride demonstrates high affinity for the α4β2 nAChR, comparable to that of nicotine. Importantly, it exhibits a significant selectivity for the α4β2 subtype over the α7 subtype, a desirable characteristic for minimizing potential off-target effects. Its selectivity profile is more pronounced than that of epibatidine but less so than varenicline.

  • Functional Activity: At the α4β2 receptor, N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride acts as a partial agonist, with an efficacy of 65% relative to the endogenous ligand acetylcholine. This partial agonism may offer a therapeutic advantage by providing a ceiling effect, potentially reducing the risk of overstimulation and receptor desensitization. This contrasts with the full agonism of nicotine and epibatidine and is in the same class as varenicline, though with a slightly higher intrinsic activity. At the α7 receptor, the compound shows negligible agonist activity, functioning as an antagonist at higher concentrations. This further underscores its selectivity for the α4β2 subtype.

Signaling Pathway of nAChR Activation

ligand Nicotinic Agonist (e.g., Acetylcholine, Nicotine) receptor nAChR ligand->receptor channel_opening Conformational Change & Channel Opening receptor->channel_opening ion_influx Influx of Na+ and Ca2+ channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization ca_signaling Increased Intracellular Ca2+ ion_influx->ca_signaling downstream Downstream Signaling Cascades (e.g., Neurotransmitter Release) depolarization->downstream ca_signaling->downstream

Caption: Simplified signaling pathway of nAChR activation.

Conclusion

This benchmarking guide provides a detailed comparison of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride with established nicotinic ligands. The data indicate that this novel compound is a potent and selective partial agonist at the α4β2 nAChR. Its unique pharmacological profile suggests potential therapeutic applications where modulation of the α4β2 subtype is desired, with a potentially improved side-effect profile compared to non-selective agonists. Further in vivo studies are warranted to explore its efficacy in relevant disease models.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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